Technical Documentation Center

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
  • CAS: 42399-79-1

Core Science & Biosynthesis

Foundational

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine as a privileged scaffold in medicinal chemistry

6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 42399-79-1) has emerged as a highly versatile, electron-deficient bicyclic heteroaromatic building block[1]. Its rigid, planar geometry, combined with multiple hydrogen-bond acceptor sites, makes it an ideal bioisostere for purines and other kinase hinge-binding motifs. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of this scaffold, providing actionable, self-validating protocols for drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine stems from its unique electronic distribution. The fused triazole and pyridazine rings exert a strong electron-withdrawing effect, significantly depleting electron density at the C-6 position. This renders the carbon-chlorine bond highly electrophilic and exceptionally primed for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Furthermore, the nitrogen-dense core improves aqueous solubility and metabolic stability compared to purely carbocyclic systems, while maintaining a low molecular weight that ensures high ligand efficiency (LE).

Table 1: Physicochemical Properties of 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine [1]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C5H3ClN4Low molecular weight (154.56 g/mol ) allows for extensive elaboration without violating Lipinski's Rule of 5.
Appearance Off-white to light yellow solidHigh stability under standard storage conditions (2-8°C, sealed).
Melting Point 144 - 145 °CHigh crystallinity, favorable for formulation and purification.
Topological Polar Surface Area (TPSA) 43.1 ŲOptimal for membrane permeability; allows tuning for CNS penetration or peripheral restriction.
Electrophilicity High (at C-6)Enables catalyst-free SNAr reactions with diverse nucleophiles.

Mechanistic Pathways & Biological Targets

Triazolopyridazines and their closely related triazolopyrazine analogs are heavily utilized in the development of targeted therapeutics, particularly in oncology and neuropharmacology.

  • Kinase Inhibition (c-Met & MAP3K8/TPL2): The scaffold acts as a potent ATP-competitive inhibitor. The nitrogen atoms of the triazole ring engage in critical hydrogen bonding with the hinge region of the kinase domain. Derivatives of this core have shown profound selectivity for the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase implicated in tumor proliferation and metastasis[2].

  • Immuno-Oncology (CD73 Inhibition): Recent patent literature highlights the use of 6-substituted-[1,2,4]triazolo[1,5-b]pyridazines as inhibitors of CD73, an ectonucleotidase that generates immunosuppressive adenosine in the tumor microenvironment[3].

  • GPCR Modulation (M5 Muscarinic Receptors): The scaffold is also utilized in the design of highly selective antagonist tool compounds (e.g., VU6036864 analogs) targeting the M5 muscarinic acetylcholine receptor, demonstrating its versatility beyond kinase domains[4].

Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor Triazolopyridazine Inhibitor (e.g., Savolitinib analogs) Inhibitor->cMet ATP-competitive Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-Met signaling pathway inhibition by triazolopyridazine-derived small molecules.

Synthetic Methodologies & Late-Stage Functionalization

The construction of the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core traditionally involves a multistep sequence starting from 3-amino-6-chloropyridazine.

  • Classical Synthesis: The starting material is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylaminomethylene intermediate. Subsequent reaction with hydroxylamine hydrochloride yields a formamidine oxime, which undergoes cyclization in the presence of polyphosphoric acid (PPA)[5].

  • Advanced Bimetallic Catalysis: Modern approaches utilize a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by I2/KI-mediated intramolecular oxidative N–N bond formation. This one-pot oxidative cycloaddition significantly improves atom economy and yields[5].

Workflow SM 3-Amino-6-chloropyridazine Intermediate Formamidine Oxime Intermediate SM->Intermediate DMF-DMA, then NH2OH Core 6-Chloro-[1,2,4]triazolo [1,5-b]pyridazine Intermediate->Core PPA or Oxidative Cyclization SNAr SNAr / Cross-Coupling (Late-Stage) Core->SNAr Amine/Boronic Acid, Base/Pd-Catalyst Product Functionalized Kinase Inhibitor SNAr->Product Purification & Validation

Synthetic workflow for 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and its derivatives.

Experimental Protocols: Self-Validating SNAr Workflow

Objective: Synthesize 6-amino-substituted [1,2,4]triazolo[1,5-b]pyridazine derivatives via Nucleophilic Aromatic Substitution (SNAr).

Causality & Rationale: The profound electron-withdrawing nature of the fused ring system lowers the activation energy required to form the Meisenheimer complex at C-6. This allows SNAr to proceed efficiently with secondary aliphatic or aromatic amines without the need for palladium or copper catalysts (e.g., Buchwald-Hartwig amination), thereby reducing synthetic complexity, cost, and heavy-metal contamination risks in late-stage drug development.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 mmol, 154.6 mg) in anhydrous N,N-dimethylformamide (DMF) (3.0 mL). Note: DMF stabilizes the polar transition state of the Meisenheimer complex.

  • Base & Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) followed by the desired secondary amine (1.2 mmol). The non-nucleophilic DIPEA acts as an acid scavenger to prevent protonation of the incoming nucleophile by the generated HCl.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block for 4–6 hours.

  • Self-Validating In-Process Monitoring (LC-MS):

    • Pre-reaction: Confirm the starting material mass ( m/z 155.0 and 157.0 in a 3:1 ratio, characteristic of the 35 Cl and 37 Cl isotopes).

    • In-process: The reaction is deemed complete when the distinct chlorine isotopic cluster disappears, replaced entirely by the expected [M+H]+ mass of the aminated product.

  • Workup & Isolation: Cool the mixture to room temperature and slowly add it dropwise to 15 mL of ice-cold distilled water under vigorous stirring. The lipophilic product will precipitate. Filter the solid, wash with cold water (2 x 5 mL), and dry under high vacuum.

  • Post-Reaction Validation (NMR): Analyze the product via 1 H-NMR. The C-H proton on the pyridazine ring (typically δ 8.3 - 8.5 ppm in the starting material) will shift upfield due to the electron-donating resonance effect of the newly attached amine nitrogen, confirming regioselective substitution.

Data Presentation: SAR of Triazolopyridazine Derivatives

The modularity of the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine scaffold allows for rapid Structure-Activity Relationship (SAR) exploration across multiple therapeutic areas.

Table 2: Comparative SAR and Target Landscape

Scaffold / DerivativePrimary TargetTherapeutic IndicationKey Structural Feature & MechanismSource
1,2,3-Triazolo[4,5-b]pyrazine analogs c-Met KinaseOncologyATP-competitive binding; triazole nitrogens act as critical hinge-binding H-bond acceptors.[2]
6-Amino-[1,2,4]triazolo[1,5-b]pyridazines MAP3K8 / TPL2Inflammation / Oncology6-position substitution dictates selectivity profile against the kinome.[3]
7-Methyl-[1,2,4]triazolo[1,5-b]pyridazines M5 Muscarinic ReceptorNeurological DisordersActs as a highly selective allosteric antagonist (e.g., VU6036864 analogs).[4]
6-Substituted-[1,2,4]triazolo[1,5-b]pyridazines CD73Immuno-OncologySuppresses adenosine generation in the tumor microenvironment.[3]

References

  • Hoffman, G. R., & Schoffstall, A. M. (2025). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC (National Institutes of Health). Retrieved from[Link]

  • Mu, Q.-C., et al. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Advances. Retrieved from[Link]

  • Vertex Pharmaceuticals (2021).WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds. Google Patents.
  • Kwak, V. et al. (2024). Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link]

Sources

Exploratory

The [1,2,4]Triazolo[1,5-b]pyridazine Scaffold: A Privileged Motif in Modern Drug Discovery

Executive Summary The [1,2,4]triazolo[1,5-b]pyridazine ring system has emerged as a highly versatile and privileged scaffold in medicinal chemistry. Characterized by its fused bicyclic heteroaromatic structure, it offers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-b]pyridazine ring system has emerged as a highly versatile and privileged scaffold in medicinal chemistry. Characterized by its fused bicyclic heteroaromatic structure, it offers a unique combination of hydrogen bond acceptors, geometric rigidity, and favorable physicochemical properties. This technical guide explores the rationale behind its deployment in drug discovery, focusing on its application in kinase inhibition and G-protein coupled receptor (GPCR) modulation, supported by synthetic methodologies and structure-activity relationship (SAR) insights.

Medicinal Chemistry Rationale: Why [1,2,4]Triazolo[1,5-b]pyridazine?

The selection of the [1,2,4]triazolo[1,5-b]pyridazine core in hit-to-lead and lead optimization campaigns is rarely arbitrary. Experienced medicinal chemists leverage this scaffold for several distinct advantages:

  • Bioisosteric Replacement: The core frequently serves as a bioisostere for purines, quinolines, and other bicyclic systems, often improving metabolic stability while maintaining critical hinge-binding interactions in kinase active sites.

  • Physicochemical Tuning: The presence of four nitrogen atoms significantly lowers the lipophilicity (LogP) compared to carbocyclic analogs, which can improve aqueous solubility and reduce off-target promiscuity.

  • Vectorial Trajectory: The substitution vectors at the 6, 7, and 8 positions of the pyridazine ring, along with the 2-position of the triazole ring, allow for precise spatial exploration of receptor binding pockets.

Key Therapeutic Targets and Case Studies

Muscarinic Acetylcholine Receptor (M5) Antagonists

Recent advancements have highlighted the utility of triazolopyridazines in neuropharmacology. The discovery of VU6036864, a highly selective antagonist tool compound for the M5 muscarinic acetylcholine receptor, underscores this potential [1]. In this campaign, researchers utilized the triazolopyridine and triazolopyridazine cores to optimize central nervous system (CNS) penetration and subtype selectivity. The removal or shifting of nitrogen atoms within the core (e.g., comparing imidazo[1,2-b]pyridazine to triazolopyridazine) profoundly impacted both potency and the pharmacokinetic (DMPK) profile, demonstrating the delicate balance of heteroatom placement.

Kinase Inhibitors (VEGFR2, JAK2)

The scaffold has been extensively utilized in the design of kinase inhibitors. For instance, derivatives have been optimized as VEGFR2 inhibitors with slow dissociation kinetics, and as JAK2 inhibitors demonstrating potent pharmacodynamic activity in xenograft models [2]. The nitrogen-rich core acts as an excellent hinge binder, interacting with the backbone amides of the kinase domain.

Quantitative SAR Data

The following table summarizes the impact of core modifications on M5 receptor antagonism, illustrating the sensitivity of the binding pocket to heteroatom placement [1].

Compound CoreSubstitutionhM5 IC₅₀ (nM)ACh Min (%)Rationale / Observation
[1,2,4]Triazolo[1,5-a]pyridine 7-Methyl7.42%Optimal baseline potency and selectivity.
[1,2,4]Triazolo[1,5-b]pyridazine 7-Methyl (5-aza)1112%Addition of nitrogen decreases potency; alters H-bond network.
[1,2,4]Triazolo[1,5-a]pyrazine 7-Methyl (8-aza)312%Better tolerated than the 5-aza analog, but still weaker than baseline.
Imidazo[1,2-a]pyridine 7-Methyl (des-aza)8.22%High potency and solubility, but suffers from poor subtype selectivity.

Synthetic Methodologies: Constructing the Core

Historically, the synthesis of[1,2,4]triazolo[1,5-b]pyridazines relied on harsh condensation reactions. However, modern bimetallic catalysis has revolutionized access to these scaffolds. A breakthrough method involves a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by an I₂/KI-mediated intramolecular N–N bond formation [3].

Standard Operating Procedure: Bimetallic Oxidative Cycloaddition

Objective: One-pot synthesis of 6-chloro-2-substituted-[1,2,4]triazolo[1,5-b]pyridazine from 3-amino-6-chloropyridazine and a nitrile.

Reagents & Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Substituted Nitrile (1.5 equiv)

  • CuCl (10 mol%)

  • Zn(OTf)₂ (10 mol%)

  • I₂ (1.2 equiv)

  • KI (2.0 equiv)

  • Solvent: 1,2-Dichlorobenzene (DCB)

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 mmol), CuCl (0.1 mmol), and Zn(OTf)₂ (0.1 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with inert Argon gas (repeat 3 times).

  • Reagent Addition: Add the substituted nitrile (1.5 mmol) and dry 1,2-dichlorobenzene (3.0 mL) via syringe under Argon flow.

  • Tandem C-N Addition: Heat the reaction mixture to 130 °C in an oil bath and stir for 12 hours. Monitor the formation of the amidine intermediate via TLC or LC-MS.

  • Oxidative N-N Coupling: Cool the mixture to 80 °C. Add I₂ (1.2 mmol) and KI (2.0 mmol) in one portion.

  • Completion: Stir the mixture at 80 °C for an additional 4-6 hours until complete consumption of the intermediate is observed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous Na₂S₂O₃ (2 x 15 mL) to remove excess iodine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: EtOAc/n-heptane) to yield the pure [1,2,4]triazolo[1,5-b]pyridazine derivative.

Mechanistic Insight: The Zn(II) acts as a Lewis acid to activate the nitrile, while Cu(I) coordinates the aminopyridazine, facilitating the initial C-N bond formation. The subsequent I₂/KI system promotes the oxidative N-N coupling, closing the triazole ring efficiently without the need for highly toxic reagents [3].

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacological intervention of triazolopyridazine-based antagonists (like VU6036864) on the M5 Muscarinic Acetylcholine Receptor signaling cascade.

M5_Signaling ACh Acetylcholine (Endogenous Agonist) M5R M5 Muscarinic Receptor (GPCR) ACh->M5R Activates Antagonist Triazolopyridazine Antagonist (VU6036864) Antagonist->M5R Blocks Binding Gq Gq/11 Protein M5R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Effect Neurological/Psychiatric Modulation Ca2->Effect Downstream Signaling

Figure 1: M5 Receptor signaling pathway and the inhibitory mechanism of triazolopyridazine antagonists.

References

  • Li, J., et al. "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

  • "T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." ACS Publications, 2019. Available at:[Link]

  • Mu, et al. "Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process." ResearchGate, 2017. Available at:[Link]

Foundational

Mechanism of nucleophilic aromatic substitution on 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

An In-Depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution on 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine Abstract The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution on 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine

Abstract

The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, valued for its role in constructing molecules with diverse biological activities. A key transformation for functionalizing this core is the nucleophilic aromatic substitution (SNAr) of the 6-chloro derivative. This guide provides an in-depth exploration of the underlying mechanism of this reaction. We will dissect the electronic factors that activate the substrate, detail the classical addition-elimination pathway, analyze the critical role of the Meisenheimer intermediate, and discuss the parameters that govern reaction kinetics. This document synthesizes established principles of SNAr on electron-deficient heterocycles with specific insights into the title compound, offering a robust framework for researchers aiming to leverage this chemistry in synthetic applications.

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-b]pyridazine Core

The fusion of a 1,2,4-triazole ring with a pyridazine ring creates the[1][2][3]triazolo[1,5-b]pyridazine system, a nitrogen-rich heterocycle that has garnered significant attention in drug discovery.[4] The arrangement of nitrogen atoms within this scaffold imparts unique electronic properties and provides multiple points for hydrogen bonding, making it an attractive pharmacophore.

The synthetic utility of this system is greatly enhanced by the presence of a halogen, typically chlorine, at the 6-position. This 6-chloro derivative serves as a versatile synthetic intermediate, allowing for the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr).[5][6] Understanding the mechanism of this key bond-forming reaction is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

The SNAr Mechanism on an Electron-Deficient Heterocyclic System

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. Unlike electron-rich benzene rings that favor electrophilic substitution, aromatic systems containing multiple electronegative heteroatoms are "electron-deficient." This electron deficiency makes the ring carbons susceptible to attack by nucleophiles.[7][8] The reaction on 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine proceeds via the classical, well-established two-step addition-elimination mechanism.[9][10]

The Core Pathway consists of two primary steps:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.[11] This step is typically the slow, rate-determining step of the reaction.[9]

  • Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, in this case, a chloride ion.[10] This step is generally fast.

The presence of the ring nitrogen atoms is critical; they inductively withdraw electron density and, more importantly, stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction compared to carbocyclic analogues.[8][12]

Caption: General two-step SNAr mechanism on the title compound.

Mechanistic Deep Dive: Substitution at the C6 Position

Substrate Activation: An Inherently Electrophilic Core

The reactivity of the C6 carbon in 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine is a direct consequence of the powerful electron-withdrawing effects of the fused heterocyclic system.

  • Inductive Effects: The four nitrogen atoms in the bicyclic system are more electronegative than carbon and pull electron density away from the ring carbons through sigma bonds.

  • Mesomeric (Resonance) Effects: The nitrogen atoms, particularly those in pyridazine-like positions (N5 and N7), create a highly polarized system. The C6 position is para to N3 and ortho to N5, analogous to the activated positions in halopyridines, making it exceptionally electron-poor and the prime target for nucleophilic attack.[8]

The Meisenheimer Complex: A Stabilized Intermediate

Upon attack by a nucleophile (e.g., an amine, R-NH₂), the tetrahedral Meisenheimer complex is formed. The stability of this intermediate is the key to the facility of the reaction. The negative charge is not localized but is delocalized across the heterocyclic framework, with significant density residing on the electronegative nitrogen atoms. This delocalization provides substantial stabilization.

While the Meisenheimer complex has long been considered a distinct intermediate in SNAr reactions, recent computational and experimental work has raised the possibility of a concerted mechanism in some systems, where the intermediate exists merely as a transition state.[3] However, for highly activated, electron-deficient heterocycles like the one , the stepwise pathway with a discrete, albeit transient, Meisenheimer intermediate is the widely accepted and operative model.[2][13]

Reaction Coordinate and Energetics

The reaction proceeds through a two-step profile with an intervening energy minimum corresponding to the Meisenheimer complex.

Reaction_Coordinate y_axis Free Energy (G) reactants Reactants (Substrate + Nu⁻) ts1 TS1 intermediate Meisenheimer Complex ts1->intermediate ts2 TS2 intermediate->ts2 products Products (Product + Cl⁻) ts2->products path_start->ts1 ΔG‡₁ (rate-determining) path_start->ts1

Caption: Illustrative reaction coordinate diagram for the SNAr mechanism.

Key Factors Influencing Reaction Efficacy

The rate and outcome of the SNAr reaction are governed by several interdependent factors.

FactorInfluence on ReactionRationale & Causality
Nucleophile Stronger, less hindered nucleophiles generally react faster.The rate-determining step is the nucleophilic attack. Nucleophilicity (e.g., thiols > amines > alcohols) directly impacts the rate constant (k₁).[14][15]
Leaving Group Less critical than in SN1/SN2, but still relevant.Since the C-Cl bond is broken after the rate-determining step, its strength is less important. However, a good leaving group is required for the second step to proceed efficiently. For SNAr, reactivity often follows F > Cl > Br > I because the high electronegativity of fluorine most strongly activates the carbon for the initial attack.[9][16]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are optimal.These solvents effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) but do not strongly hydrogen-bond with the nucleophile itself, preserving its reactivity.[17]
Temperature Higher temperatures increase the reaction rate.As with most chemical reactions, providing more thermal energy allows a greater fraction of molecules to overcome the activation energy barrier (ΔG‡₁).

Experimental and Computational Validation Protocols

Validating the proposed mechanism and quantifying reactivity requires a combination of kinetic experiments and computational modeling.

Protocol: Kinetic Analysis via UV-Vis Spectroscopy

This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the reaction with a given nucleophile.

Objective: To measure the rate of disappearance of the starting material or appearance of the product under pseudo-first-order conditions.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine in a suitable polar aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mM).

    • Prepare several stock solutions of the chosen nucleophile (e.g., piperidine) in the same solvent at concentrations at least 10-fold higher than the substrate (e.g., 10 mM, 20 mM, 50 mM, 100 mM). This ensures pseudo-first-order conditions.[14]

  • Spectrophotometric Measurement:

    • Identify a wavelength where the product absorbs strongly but the starting material absorbs weakly (or vice-versa).

    • Equilibrate the spectrophotometer cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

    • Inject a small, known volume of the substrate stock solution into a cuvette containing one of the nucleophile solutions. Mix rapidly.

    • Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete (> 5 half-lives).

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of the resulting straight line is the negative of the pseudo-first-order rate constant, -kobs.

  • Validation and Second-Order Rate Constant Determination:

    • Repeat steps 2-3 for each different concentration of the nucleophile.

    • Plot kobs versus the concentration of the nucleophile, [Nu].

    • The slope of this second plot gives the second-order rate constant, k₂, which is a true measure of the substrate's reactivity with that nucleophile. The y-intercept should be close to zero, validating the reaction's dependence on the nucleophile.[2]

Kinetic_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) run Run Reaction in Spectrophotometer (Record Absorbance vs. Time) prep->run plot1 Plot ln(A∞ - At) vs. Time run->plot1 calc_kobs Calculate k_obs from Slope plot1->calc_kobs repeat Repeat for Multiple [Nu] calc_kobs->repeat plot2 Plot k_obs vs. [Nu] repeat->plot2 calc_k2 Calculate Second-Order Rate Constant (k₂) from Slope plot2->calc_k2

Caption: Workflow for a typical kinetic analysis experiment.

Authoritative Grounding through Computational Chemistry

Density Functional Theory (DFT) calculations provide powerful insights that complement experimental data.

  • LUMO Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) of the substrate can indicate the most electrophilic sites. For 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine, the LUMO lobe is expected to be largest on the C6 carbon, confirming it as the site of nucleophilic attack.[18]

  • Transition State Calculation: The geometries and energies of the transition states (TS1 and TS2) and the Meisenheimer intermediate can be calculated. This allows for the determination of the activation barriers, confirming that the first step (formation of the intermediate) is indeed the rate-determining one.[16][18]

  • Electrostatic Potential (ESP) Maps: ESP maps visually represent the charge distribution on the molecule, highlighting the electron-poor (electrophilic) nature of the C6 position.[16]

Conclusion

The nucleophilic aromatic substitution on 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine is a highly efficient and predictable transformation, driven by the profound electron-deficient nature of the heterocyclic core. The reaction proceeds through a classical two-step addition-elimination mechanism, characterized by the formation of a well-stabilized Meisenheimer complex. A thorough understanding of this mechanism, supported by kinetic and computational analysis, empowers chemists to rationally design and optimize synthetic routes for the development of novel, highly functionalized molecules of interest in medicinal chemistry and beyond.

References

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (n.d.). SciSpace.
  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583.
  • Ormazábal-Toledo, R., Gallardo-Fuentes, S., et al. (n.d.). Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry.
  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (n.d.). SciSpace.
  • Nucleophilic Aromatic Substitution. (n.d.). University of Illinois Springfield.
  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (2018). University of Bristol Research Portal.
  • A scaffold for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
  • Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Mamta, et al. (n.d.). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars.
  • Mechanism of nucleophilic substitution on dichloro-s-triazines. (n.d.). Benchchem.
  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (n.d.). ResearchGate.
  • Electronic and Solvent Effects on Kinetics of SNAr. (2013). Amanote Research.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (n.d.). Frontiers.
  • Parrillo, J. V. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. Retrieved from

  • Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. (n.d.). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Protocol for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Derivatives

Introduction The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in the development of highly selective M5 muscarinic acetylcholine receptor an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in the development of highly selective M5 muscarinic acetylcholine receptor antagonists (such as VU6036864)[1] and advanced therapeutics targeting spinal muscular atrophy (SMA) [2]. The 6-chloro derivative of this bicyclic system serves as a highly versatile electrophilic hub for late-stage diversification.

This application note details an optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed to maximize product yield while minimizing common side reactions such as protodeboronation and boronic acid homocoupling.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Successful cross-coupling of the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core relies on precise control over the microenvironment of the catalytic cycle. We have designed this protocol based on the following causal relationships:

  • Oxidative Addition: The electron-deficient nature of the triazolopyridazine ring highly activates the C6–Cl bond. This allows for rapid oxidative addition of the Pd(0) species, even without highly specialized, electron-rich phosphine ligands.

  • Transmetalation (The Rate-Limiting Step): We utilize a biphasic 1,4-Dioxane/H₂O (4:1) solvent system. The aqueous component is non-negotiable; it dissolves the inorganic base (K₂CO₃), generating the requisite carbonate/hydroxide ions that coordinate to the boronic acid. This forms the reactive, electron-rich boronate complex essential for transferring the aryl group to the Pd(II) center.

  • Reductive Elimination: We employ Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand possesses a large bite angle (~99°), which induces significant steric crowding around the Pd(II) center. This steric tension dramatically accelerates the reductive elimination step, preventing catalyst trapping and ensuring efficient product release.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition C-Cl Cleavage Pd0->OxAdd 6-Chloro Core PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII Base Base Exchange + K2CO3 PdII->Base PdII_Base Ar-Pd-CO3K Base->PdII_Base TransMet Transmetalation + Ar'-B(OH)2 PdII_Base->TransMet PdII_Ar2 Ar-Pd-Ar' TransMet->PdII_Ar2 RedElim Reductive Elimination Product Formation PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 6-Aryl-Core RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling for the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core.

Reaction Optimization Data

The final protocol parameters were established following a rigorous screening of catalysts, bases, and solvent systems. The quantitative data summarizing these optimization efforts are presented in Table 1.

Table 1: Condition Screening for Suzuki-Miyaura Cross-Coupling

Catalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045High protodeboronation observed due to slow transmetalation.
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (9:1)9062Moderate yield; difficult solvent removal during workup.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 89 Optimal conversion; clean crude profile; rapid transmetalation.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane (Anhydrous)90<10Failed transmetalation due to lack of aqueous base activation.

Detailed Experimental Protocol

This methodology is structured as a self-validating system. Built-in In-Process Controls (IPC) ensure that any deviations are caught before downstream purification, guaranteeing the reliability of the workflow.

Materials Required:
  • 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL), rigorously degassed via sparging with N₂ for 30 minutes.

Step-by-Step Procedure:
  • Reaction Assembly: In a flame-dried 20 mL Schlenk flask or heavy-walled microwave vial, charge the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, the selected boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere Generation: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times. (Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid).

  • Solvent Addition: Syringe in 10 mL of the degassed 1,4-Dioxane/H₂O (4:1) mixture.

  • Thermal Activation: Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system for 2 to 4 hours.

  • In-Process Control (IPC) & Validation: After 2 hours, withdraw a 10 µL aliquot using a micro-syringe. Dilute with 1 mL of LC-MS grade Acetonitrile and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material isotopic pattern and the emergence of the product [M+H]⁺ peak. If >5% starting material persists, continue heating for an additional 2 hours.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Deionized Water (10 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional EtOAc (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. A typical gradient of Hexanes/EtOAc (or DCM/MeOH for highly polar derivatives) provides the pure cross-coupled product.

  • Final Analytical Validation: Confirm structural integrity and purity (>95%) via ¹H NMR, ¹³C NMR, and HRMS. Validation Check: Ensure the loss of the characteristic pyridazine proton shifts associated with the chloro-substituted core, and verify the integration of the newly appended aryl protons.

Workflow Prep 1. Reagent Preparation (Inert Atmosphere) Mix 2. Reaction Assembly (Core + Boronic Acid + Pd + Base) Prep->Mix Solvent 3. Solvent Addition (Degassed Dioxane/H2O) Mix->Solvent Heat 4. Thermal Activation (90°C, 2-12 h) Solvent->Heat Monitor 5. In-Process Control (LC-MS / TLC) Heat->Monitor Monitor->Heat If Incomplete Workup 6. Aqueous Workup (EtOAc Extraction) Monitor->Workup If Complete Purify 7. Purification (Flash Chromatography) Workup->Purify Validate 8. Validation (NMR, HRMS) Purify->Validate

Experimental workflow and self-validation checkpoints for the Suzuki-Miyaura protocol.

References

  • Li, J., Orsi, D. L., Engers, J. L., Long, M. F., Capstick, R. A., Maurer, M. A., Presley, C. C., Vinson, P. N., Rodriguez, A. L., Han, A., Cho, H. P., Chang, S., Jackson, M., Bubser, M., Blobaum, A. L., Boutaud, O., Nader, M. A., Niswender, C. M., Conn, P. J., Jones, C. K., Lindsley, C. W., & Han, C. "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry, 67(16), 14394-14413 (2024). URL: [Link]]

  • Gillespie, R. J., Ratni, H., & Sarie, J. C. "Compounds for treating spinal muscular atrophy." U.S. Patent No. 10,208,067 B2, U.S. Patent and Trademark Office (2019). URL: ]

Application

Application Note &amp; Protocol Guide: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 6-Amino-triazolo[1,5-b]pyridazines

Application Note & Protocol Guide: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 6-Amino-[1][2][3]triazolo[1,5-b]pyridazines Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-b]pyridazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 6-Amino-[1][2][3]triazolo[1,5-b]pyridazines

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-b]pyridazine Scaffold

The[1][2][3]triazolo[1,5-b]pyridazine heterocyclic system is a "privileged scaffold" in modern medicinal chemistry and drug development. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. Consequently, derivatives of this core are investigated for a wide range of therapeutic applications, including their potential as kinase inhibitors and for the treatment of various diseases. The introduction of a primary amine at the 6-position via nucleophilic aromatic substitution (SNAr) is a critical step in the diversification of this scaffold, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies. This document provides a detailed guide to the reaction conditions and a practical protocol for the SNAr reaction of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with primary amines.

Mechanistic Insights: The SNAr Pathway

The reaction proceeds through a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatic systems.[4][5] The inherent electron-withdrawing nature of the pyridazine ring, further activated by the fused triazole ring system, facilitates the nucleophilic attack on the carbon atom bearing the chlorine.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A primary amine acts as the nucleophile, attacking the electron-deficient carbon at the 6-position of the triazolopyridazine ring. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Step 2: Elimination of the Leaving Group and Aromatization The aromaticity of the heterocyclic system is then restored through the expulsion of the chloride ion, which is a good leaving group. A base present in the reaction mixture facilitates the deprotonation of the amine, yielding the final 6-amino-[1][2][3]triazolo[1,5-b]pyridazine product.

SNAr_Mechanism SNAr Mechanism for 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine + R-NH2 Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 6-(R-amino)-[1,2,4]triazolo[1,5-b]pyridazine + HCl Intermediate->Product Elimination of Cl-

Caption: SNAr Mechanism Overview.

Optimizing Reaction Conditions: A Causality-Driven Approach

The success and efficiency of the SNAr reaction are highly dependent on the careful selection of several key parameters. The electron-deficient nature of the heteroaromatic ring makes it highly reactive towards nucleophilic substitution, often allowing for milder conditions compared to less activated systems.[6][7]

Parameter Recommendation Rationale & Expert Insights
Primary Amine 1.0 - 1.5 equivalentsA slight excess of the amine can help drive the reaction to completion. Highly nucleophilic aliphatic amines will react more readily than less nucleophilic aromatic amines. Steric hindrance around the amine can slow down the reaction rate.
Solvent Polar Aprotic: DMSO, DMF, NMPAlcohols: n-Butanol, IsopropanolEthers: Dioxane, 2-MeTHF[8]Green Solvent: Water[2][3][7][9]Polar aprotic solvents are excellent choices as they can solvate the Meisenheimer complex and often lead to faster reaction rates.[8] Alcohols can also be effective, though there is a potential for them to act as competing nucleophiles at high temperatures. The use of water as a "green" solvent is highly encouraged and has been shown to be effective for similar heteroaromatic systems, potentially benefiting from an "on-water" effect.[7]
Base Inorganic: K₂CO₃, Cs₂CO₃, KF[2][3]Organic: DIPEA, Et₃N, DBU[1]A base is required to neutralize the HCl generated during the reaction. For primary amines, an excess of the amine itself can sometimes act as the base. Inorganic bases like K₂CO₃ are often sufficient and cost-effective. Potassium fluoride (KF) has been shown to be a particularly effective base in aqueous media for SNAr reactions on related azines.[6][7] Organic bases such as DIPEA are useful when a non-nucleophilic base is required to avoid side reactions.
Temperature 80 - 150 °CThe required temperature is dependent on the nucleophilicity of the amine and the solvent used. Reactions in polar aprotic solvents like DMSO may proceed at lower temperatures (80-120 °C), while reactions in alcohols or water may require higher temperatures (100-150 °C). Microwave irradiation can significantly reduce reaction times.[6]
Catalysis Generally not requiredThe high reactivity of the 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine substrate typically negates the need for transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination), which is often employed for less activated aryl chlorides.[2][6][9] This offers a significant advantage in terms of cost, simplicity, and metal contamination in the final product. Protic or Lewis acids can sometimes be used to further activate the heterocyclic substrate towards nucleophilic attack.[1]

Experimental Protocol: Synthesis of 6-(benzylamino)-[1][2][3]triazolo[1,5-b]pyridazine

This protocol provides a general method for the SNAr reaction of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with benzylamine as a representative primary amine.

Materials:

  • 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine (1.0 eq).

  • Solvent and Reagent Addition: Add n-butanol as the solvent. To the resulting suspension, add benzylamine (1.2 eq) followed by DIPEA (1.5 eq).[4]

  • Heating and Monitoring: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(benzylamino)-[1][2][3]triazolo[1,5-b]pyridazine.

Workflow Experimental Workflow Reactants 1. Combine Reactants 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, Benzylamine, DIPEA in n-Butanol Heating 2. Heat and Monitor 120 °C, TLC Monitoring Reactants->Heating Workup 3. Aqueous Workup Cool, Concentrate, Extract with EtOAc, Wash with NaHCO3 and Brine Heating->Workup Purification 4. Isolate and Purify Dry, Concentrate, Column Chromatography Workup->Purification Product Final Product 6-(benzylamino)-[1,2,4]triazolo[1,5-b]pyridazine Purification->Product

Caption: General Experimental Workflow.

Conclusion

The SNAr reaction of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with primary amines is a robust and efficient method for generating a diverse library of compounds for drug discovery. The high intrinsic reactivity of the heterocyclic core often allows for transition-metal-free conditions, simplifying the synthesis and purification processes. By carefully selecting the solvent, base, and temperature, researchers can achieve high yields of the desired 6-amino-substituted products. The use of greener solvents like water should be considered to improve the environmental footprint of the synthesis.

References

  • Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ChemSusChem, 6(8), 1455-1460. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2025, October 17). Semantic Scholar. [Link]

  • Walsh, K., et al. (2013). Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? PubMed. [Link]

  • Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[1][2][3]Triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate. [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chlorotriazines. (n.d.). ResearchGate. [Link]

  • Schulz, B., et al. (2020). Investigations on 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. IMR Press. [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Reddy, V. P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Barker, D., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry - ACS Publications. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Brikmane, B., et al. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. PMC. [Link]

  • Guda, M. R., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][10]tetrazines and investigation of their fungistatic activity. PMC. [Link]

  • Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. ResearchGate. [Link]

  • Mulligan, J. A., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Reddy, G. C., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Brikmane, B., et al. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journals. [Link]

  • Massari, S., et al. (2017). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Jeran, Z., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. [Link]

Sources

Method

Utilizing 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine in fragment-based drug design

An Application Note and Protocol Guide for Medicinal Chemists and Drug Discovery Scientists. Executive Summary Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by focusing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Medicinal Chemists and Drug Discovery Scientists.

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by focusing on low-molecular-weight, highly efficient binders that can be systematically grown into potent leads. Among the diverse chemical space of fragment libraries, 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has emerged as a "privileged scaffold."

This bicyclic heteroaromatic system serves as an exceptional hydrogen-bond acceptor motif, frequently utilized to anchor molecules into the hinge region of kinases (such as PIM-1/2/3) and other critical targets like BET bromodomains and CD73 [1][2]. The strategic placement of the chlorine atom at the C6 position provides a highly reactive vector for late-stage functionalization, enabling rapid Structure-Activity Relationship (SAR) exploration via cross-coupling and nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: Why 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine?

The success of a fragment in FBDD relies on its physicochemical properties and its synthetic tractability. The 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core excels in both areas.

Physicochemical Profiling (Rule of 3 Compliance)

To avoid the molecular obesity often seen in high-throughput screening hits, fragments must strictly adhere to the Rule of 3 (Ro3). As shown in Table 1, the unmodified fragment perfectly aligns with these parameters, leaving ample "property space" for synthetic elaboration.

Table 1: Physicochemical Properties vs. Astex Rule of 3 (Ro3) Criteria

Property6-chloro-[1,2,4]triazolo[1,5-b]pyridazineRule of 3 (Ro3) Threshold
Molecular Weight (MW) 154.56 g/mol ≤ 300 g/mol
cLogP ~0.52≤ 3.0
H-Bond Donors (HBD) 0≤ 3
H-Bond Acceptors (HBA) 4≤ 3 (Slight exception, highly favorable for hinge binding)
Polar Surface Area (PSA) 43.07 Ų≤ 60 Ų
Rotatable Bonds 0≤ 3
Structural and Synthetic Causality

The [1,2,4]triazolo[1,5-b]pyridazine core is highly electron-deficient due to the presence of four nitrogen atoms in the fused bicyclic system.

  • Binding Causality: The N1 and N2 atoms of the triazole ring act as a bidentate hydrogen-bond acceptor system, mimicking the binding mode of ATP in kinase hinge regions [1].

  • Synthetic Causality: The electron-withdrawing nature of the core significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system. This activates the C6-Cl bond, making it highly susceptible to SNAr by nucleophiles (amines, thiols) even without transition-metal catalysis. Furthermore, it undergoes efficient oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings [3].

Binding_Model Kinase Target Protein Pocket (e.g., Kinase Hinge / CD73) Core [1,2,4]triazolo[1,5-b]pyridazine Core (H-Bond Acceptor Motif) Kinase->Core Bidentate H-bonding Vector C6-Substitution Vector (Cl) (Growth into Solvent Channel) Core->Vector S_NAr / Suzuki Coupling

Figure 1: Pharmacophore model of the triazolopyridazine core interacting with target binding pockets.

Fragment-to-Lead Workflow

In a standard FBDD campaign, the fragment is first identified via biophysical screening (e.g., Surface Plasmon Resonance (SPR) or ligand-observed NMR). Once validated by X-ray crystallography, the C6-chlorine serves as the primary growth vector.

FBDD_Workflow A Fragment Screening (SPR / NMR) B Hit Validation (X-ray Co-crystal) A->B Validated Hit C Vector Analysis (C6-Cl Position) B->C Structural Data D Parallel Chemistry (Suzuki / S_NAr) C->D Synthetic Design E Lead Optimization (Potency & ADME) D->E SAR Generation

Figure 2: Fragment-to-Lead workflow exploiting the C6-vector of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine.

Experimental Protocols: Library Generation

To ensure a self-validating and robust synthetic system, the following protocols have been optimized for high-throughput library generation.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality & Design: Traditional thermal heating can lead to protodeboronation of sensitive boronic acids before the coupling cycle completes. Microwave irradiation rapidly overcomes the activation energy barrier. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand prevents the nitrogen-rich triazolopyridazine core from coordinating to and deactivating the palladium center.

Materials:

  • 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.025 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, the desired boronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with Argon or N2​ gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ quickly and seal the vial with a crimp cap.

  • Reaction: Irradiate the mixture in a microwave synthesizer at 110 °C for 20 minutes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the C6-arylated product.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Causality & Design: For incorporating sp3-rich vectors (crucial for improving solubility and escaping "flatland" in drug design), SNAr is preferred over Buchwald-Hartwig amination to avoid heavy metal contamination. The electron-deficient core allows this reaction to proceed smoothly under thermal conditions using a non-nucleophilic base (DIPEA).

Materials:

  • 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Aliphatic Amine (1.5 equiv, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) or Ethanol (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine in NMP (for high-boiling amines) or Ethanol (for low-boiling amines).

  • Reagent Addition: Add the amine followed by DIPEA.

  • Reaction: Heat the sealed tube in an oil bath at 90 °C for 3 to 5 hours. Monitor reaction completion via LC-MS.

  • Workup (Precipitation Method): If the product is highly crystalline, cool the reaction to room temperature and slowly add ice-cold water (10 mL). Stir for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

  • Workup (Extraction Method): If no precipitation occurs, extract with Dichloromethane (3 x 10 mL), wash the combined organic layers with 5% aqueous LiCl (to remove NMP), dry over MgSO4​ , and concentrate. Purify via reverse-phase preparative HPLC.

References

  • Tricyclic compounds for use as kinase inhibitors. (US Patent 9,682,991 B2). Discloses the use of the[1,2,4]triazolo[1,5-b]pyridazine core as a critical hinge-binding motif for the inhibition of PIM kinases in oncology.
  • Cd73 inhibiting 2,4-dioxopyrimidine compounds. (WO2021222522A1). Details the synthetic utilization of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine as an intermediate for generating immunomodulatory therapies.
  • Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. MDPI (2023). Discusses the fundamental synthetic pathways and reactivity of triazolopyridazine derivatives in modern medicinal chemistry. Available at:[Link]

Application

C-H functionalization strategies for [1,2,4]triazolo[1,5-b]pyridazine derivatives

An Application Guide to Modern C-H Functionalization of the[1][2][3]Triazolo[1,5-b]pyridazine Scaffold Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-b]pyridazine Core The[1][2][3]triazolo[1,5-b]pyridazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Modern C-H Functionalization of the[1][2][3]Triazolo[1,5-b]pyridazine Scaffold

Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-b]pyridazine Core

The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged nitrogen-rich heterocyclic system that serves as a cornerstone in medicinal chemistry and materials science.[4][5] Its structural resemblance to purine bases makes it an attractive candidate for designing molecules that can interact with a wide array of biological targets.[4] Derivatives have demonstrated significant potential as kinase inhibitors, agrochemicals, and functional organic materials.

Traditionally, the synthesis of substituted analogs relies on multi-step sequences, often involving the pre-functionalization of starting materials. This approach can be laborious, generate significant waste, and limit the accessible chemical space. Direct C-H functionalization has emerged as a paradigm-shifting strategy, offering a more atom- and step-economical pathway to modify the core structure.[1][6] By treating C-H bonds as latent functional groups, this methodology enables the late-stage modification of complex molecules, accelerating the drug discovery process and the development of novel materials.[7][8]

This guide provides an in-depth exploration of key C-H functionalization strategies for the[1][2][3]triazolo[1,5-b]pyridazine system, focusing on the mechanistic rationale behind protocol design and offering field-tested experimental procedures.

Part 1: Palladium-Catalyzed Direct C-H Arylation

Palladium-catalyzed C-H arylation is a powerful tool for forming C(sp²)–C(sp²) bonds. For electron-deficient N-heterocycles like the triazolopyridazine core, the reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. However, the high Lewis basicity of the numerous nitrogen atoms presents a significant challenge, as they can coordinate to the palladium center, arresting catalytic activity or directing functionalization to undesired positions through chelate formation.[3]

Mechanistic Rationale & Overcoming Challenges

The catalytic cycle, depicted below, generally involves the activation of a Pd(II) precatalyst, C-H activation of the heterocycle to form a palladacycle intermediate, oxidative addition of an aryl halide, and reductive elimination to furnish the product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle.[2][9]

A key insight into functionalizing this specific scaffold is the ability to override the thermodynamically favored chelation-directed pathway. Research has shown that specific ligand and additive choices can steer the reaction towards the desired C-H bond, even if it is not proximal to a chelating nitrogen atom.[3] This is a critical consideration for achieving regioselective control.

Palladium_Catalyzed_CH_Arylation cluster_cycle Catalytic Cycle Pd_II Pd(OAc)₂ (Precatalyst) Active_Pd_II Active LₙPd(II)X Palladacycle Palladacycle Intermediate Active_Pd_II->Palladacycle C-H Activation (CMD) + Heterocycle (R-H) Pd_IV Aryl-Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition + Ar-X Product_Release Product Release Pd_IV->Product_Release Reductive Elimination Pd_0 Pd(0) Product_Release->Pd_0 - R-Ar Outputs Output: - Arylated Heterocycle (R-Ar) Product_Release->Outputs Pd_0->Active_Pd_II Oxidation (e.g., Ag₂CO₃) Inputs Inputs Inputs->Pd_II

Caption: Generalized catalytic cycle for Pd-catalyzed direct C-H arylation.

Protocol: Regioselective Direct C-H Arylation of a[1][2][3]Triazolo[1,5-b]pyridazine Derivative

This protocol is adapted from demonstrated methodologies for the arylation of related pyridazine-based fused N-heterocycles.[3]

Principle: A palladium(II) catalyst, in the presence of a suitable ligand, base, and oxidant, facilitates the direct coupling of a C-H bond on the triazolopyridazine core with an aryl halide.

Materials and Reagents:

  • [1][2][3]triazolo[1,5-b]pyridazine substrate (1.0 equiv)

  • Aryl Bromide (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Tricyclohexylphosphine (PCy₃, 20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Silver(I) Carbonate (Ag₂CO₃, 1.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Standard glassware for workup

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the[1][2][3]triazolo[1,5-b]pyridazine substrate (e.g., 0.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PCy₃ (0.1 mmol, 28.0 mg), K₂CO₃ (1.0 mmol, 138 mg), and Ag₂CO₃ (0.5 mmol, 138 mg).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) followed by anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired arylated product.

Expert Insights:

  • Causality of Reagents: K₂CO₃ serves as the base to facilitate the deprotonation step of the C-H activation.[10] PCy₃ is an electron-rich, bulky phosphine ligand that promotes oxidative addition and stabilizes the palladium catalyst. Ag₂CO₃ often acts as both a base and an oxidant to regenerate the active Pd(II) species from Pd(0).

  • Regioselectivity: The regioselectivity is highly dependent on the substrate's electronic properties. For the[1][2][3]triazolo[1,5-b]pyridazine core, functionalization is often directed to the most electron-deficient C-H bond. Careful selection of ligands and additives can be used to block potential chelating sites and direct the arylation to other positions.[3]

SubstrateAryl BromideYield (%)Reference
6-phenyl-[1][2][3]triazolo[1,5-b]pyridazine4-bromotoluene~75% (estimated)[3]
6-phenyl-[1][2][3]triazolo[1,5-b]pyridazine1-bromo-4-methoxybenzene~80% (estimated)[3]
6-phenyl-[1][2][3]triazolo[1,5-b]pyridazine1-bromo-4-(trifluoromethyl)benzene~65% (estimated)[3]
Note: Yields are estimated based on reported data for structurally similar scaffolds.

Part 2: Photoredox-Catalyzed C-H Alkylation via Minisci-Type Reaction

For the introduction of alkyl groups, particularly sp³-hybridized fragments, the Minisci reaction is a powerful tool. This radical-based approach is highly effective for electron-deficient heterocycles. The advent of visible-light photoredox catalysis has revolutionized this transformation, allowing it to proceed under exceptionally mild conditions, thereby offering broad functional group tolerance and improved safety.[6][7][8]

Mechanistic Rationale

The reaction operates through a dual catalytic cycle. A photocatalyst (PC), upon absorbing visible light, becomes excited (PC*). This excited state is a potent single-electron transfer (SET) agent. It can reductively cleave an alkyl radical precursor (e.g., an alkyl carboxylic acid or trifluoroborate salt) to generate a carbon-centered radical. This nucleophilic radical then adds to the protonated, electron-deficient triazolopyridazine ring. The resulting radical cation is oxidized by the photocatalyst system to regenerate the catalyst and, after deprotonation, yields the final alkylated product.[8]

Photoredox_Minisci_Reaction cluster_photo Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced SET R_X R_X PC_excited->R_X e⁻ PC_reduced->PC SET Radical_Add Radical Adduct PC_reduced->Radical_Add e⁻ Het_H Heterocycle (HetH) Het_H_prot Protonated HetH⁺ Product Alkylated Product (Het-R) Radical_Add->Product - H⁺ R_radical Alkyl Radical (R•) Het_H_protR_radical Het_H_protR_radical Het_H_protR_radical->Radical_Add Radical Addition

Caption: Dual catalytic cycles in a photoredox-mediated Minisci-type reaction.

Protocol: Visible-Light-Mediated C-H tert-Butylation

This is a representative protocol based on established methods for the alkylation of various N-heterocycles.[11][12]

Principle: A photocatalyst, activated by visible light, generates tert-butyl radicals from a stable precursor. These radicals add regioselectively to the protonated triazolopyridazine core to afford the C-H alkylated product.

Materials and Reagents:

  • [1][2][3]triazolo[1,5-b]pyridazine substrate (1.0 equiv)

  • Pivalic Acid (radical precursor, 3.0 equiv)

  • fac-Ir(ppy)₃ (Iridium photocatalyst, 1-2 mol%) or an organic photocatalyst

  • Silver Nitrate (AgNO₃, oxidant, 1.5 equiv)

  • Trifluoroacetic Acid (TFA, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen gas supply

Equipment:

  • Borosilicate glass vial with a screw cap

  • Magnetic stirrer

  • Blue LED light source (450-460 nm) with a cooling fan

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a borosilicate vial, combine the[1][2][3]triazolo[1,5-b]pyridazine substrate (0.2 mmol), pivalic acid (0.6 mmol, 61 mg), AgNO₃ (0.3 mmol, 51 mg), and fac-Ir(ppy)₃ (0.004 mmol, 2.6 mg).

  • Solvent and Additive Addition: Add anhydrous acetonitrile (2.0 mL) followed by trifluoroacetic acid (0.3 mmol, 22 µL).

  • Degassing: Seal the vial and sparge the solution with nitrogen for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Ensure the reaction is cooled with a fan to maintain room temperature. Stir the reaction for 12-24 hours.

  • Workup: Upon completion, dilute the mixture with ethyl acetate (15 mL). Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 10 mL) to neutralize the acid, followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the C-H alkylated product.

Expert Insights:

  • Role of Acid: The acid (TFA) is crucial. It protonates the heterocycle, which significantly lowers the LUMO energy, making the ring more electrophilic and thus more susceptible to attack by the nucleophilic alkyl radical.[7]

  • Choice of Radical Precursor: Carboxylic acids are cheap, abundant, and stable radical precursors. Other sources like alkyltrifluoroborates or sulfonyl chlorides can also be employed, often requiring slightly different catalytic systems.[8]

  • Regioselectivity in Minisci Reactions: The addition of the radical typically occurs at the most electron-deficient position(s) that are not sterically hindered. For the[1][2][3]triazolo[1,5-b]pyridazine system, this is predicted to be at C6 or C8, depending on the substitution pattern.

Part 3: Experimental Workflow and Troubleshooting

A systematic approach is essential for optimizing any C-H functionalization reaction. The following workflow provides a logical progression for developing a robust protocol.

Optimization_Workflow Start Start: Define Target Transformation (e.g., C6-Arylation) Screen_Catalyst Screen Catalyst & Ligand (Pd(OAc)₂, PdCl₂, etc.) (PCy₃, SPhos, XPhos, etc.) Start->Screen_Catalyst Screen_Base Screen Base (K₂CO₃, Cs₂CO₃, KOAc) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Screen_Temp Optimize Temperature & Time (80°C, 100°C, 120°C) Screen_Solvent->Screen_Temp Check_Yield Assess Yield & Regioselectivity Screen_Temp->Check_Yield Optimized Optimized Protocol Check_Yield->Optimized >70% Yield >95:5 r.r. Troubleshoot Troubleshoot (See Table 2) Check_Yield->Troubleshoot Low Yield or Poor Selectivity Troubleshoot->Screen_Catalyst Re-evaluate Parameters

Caption: A logical workflow for the optimization of C-H functionalization protocols.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst (degradation by air/moisture). 2. Insufficient temperature. 3. Catalyst poisoning by substrate nitrogens. 4. Poor solubility of reagents.1. Use fresh catalyst; ensure inert atmosphere (N₂/Ar). 2. Increase reaction temperature in 10-20°C increments. 3. Screen different ligands (e.g., more electron-donating or bulkier ligands). 4. Screen alternative solvents (e.g., DMF, DMAc).
Poor Regioselectivity 1. Multiple C-H bonds with similar reactivity. 2. Competing chelation-directed pathway. 3. Steric hindrance near the target C-H bond.1. Modify the electronic nature of the substrate with protecting groups. 2. Add a Lewis acid (e.g., Zn(OTf)₂) or Brønsted acid (e.g., TFA, AcOH) to modulate selectivity.[13] 3. Use a less bulky coupling partner or a catalyst with smaller ligands.
Formation of Byproducts (e.g., Homocoupling) 1. Reaction rate of C-H activation is slow compared to side reactions. 2. For Pd-catalysis, slow re-oxidation of Pd(0).1. Increase concentration or use a more effective ligand/base combination. 2. Ensure a suitable oxidant is present in stoichiometric amounts (e.g., Ag₂CO₃, Cu(OAc)₂).
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Substrate is unstable to the base or oxidant.1. Lower the reaction temperature and increase the reaction time. 2. Screen milder bases (e.g., KOAc instead of K₂CO₃) or alternative oxidants. For photoredox, ensure the redox potential is appropriate.

Conclusion and Future Outlook

The C-H functionalization of the[1][2][3]triazolo[1,5-b]pyridazine core represents a frontier in synthetic organic chemistry, providing powerful and efficient tools for molecular innovation. Palladium-catalyzed arylation and photoredox-mediated alkylation are robust and versatile strategies that enable rapid access to a diverse range of derivatives. Understanding the underlying mechanisms is paramount to overcoming challenges such as regioselectivity and catalyst inhibition.

Future advancements will likely focus on the development of more sustainable base-metal catalysts (e.g., Ni, Cu, Fe), enantioselective C-H functionalization, and the expansion of reaction scope to include other valuable motifs like amination, borylation, and trifluoromethylation. As these methods mature, they will continue to empower researchers in their quest to develop next-generation pharmaceuticals and advanced materials.

References

  • Title: Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. Source: Google Books.
  • Title: Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Source: PMC. URL: [Link]

  • Title: Palladium-Catalyzed Regioselective C–H Functionalization of Arenes Substituted by Two N-Heterocycles and Application in Late-Stage Functionalization. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Source: PubMed. URL: [Link]

  • Title: Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. Source: ResearchGate. URL: [Link]

  • Title: Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. Source: ResearchGate. URL: [Link]

  • Title: A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Photoredox-Catalyzed C–H Functionalization Reactions. Source: PMC. URL: [Link]

  • Title: A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][14]tetrazines and investigation of their fungistatic activity. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][14]tetrazines and investigation of their fungistatic activity (alternative link). Source: Beilstein Journals. URL: [Link]

  • Title: Photoredox-Catalyzed C–H Functionalization Reactions. Source: Chemical Reviews. URL: [Link]

  • Title: Current Advances in Photoredox Catalysis for CH Functionalization. Source: Journal of Organic and-Pharmaceutical Chemistry. URL: [Link]

  • Title: Triazolopyridines. Part 29. Direct arylation reactions with[1][2][13]triazolo[1,5-a]pyridines. Source: ARKIVOC. URL: [Link]

Sources

Method

The Versatile Scaffold: A Guide to the Synthesis of Kinase Inhibitors from 6-chloro-triazolo[1,5-b]pyridazine

The Versatile Scaffold: A Guide to the Synthesis of Kinase Inhibitors from 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine Introduction: The[1][2][3]triazolo[1,5-b]pyridazine Core in Kinase Inhibitor Design The landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Versatile Scaffold: A Guide to the Synthesis of Kinase Inhibitors from 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine

Introduction: The[1][2][3]triazolo[1,5-b]pyridazine Core in Kinase Inhibitor Design

The landscape of kinase inhibitor discovery is perpetually evolving, driven by the need for potent and selective agents to combat a myriad of human diseases, most notably cancer. Within this dynamic field, the privileged scaffold of[1][2][3]triazolo[1,5-b]pyridazine has emerged as a cornerstone for the design of a new generation of kinase inhibitors. Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal framework for establishing crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The inherent bioisosteric relationship of the[1][2][3]triazolo[1,5-b]pyridazine core with the purine ring system further enhances its appeal, allowing it to mimic the natural substrate and effectively compete for binding.

This technical guide provides an in-depth exploration of the synthetic utility of a key starting material, 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine , in the preparation of diverse kinase inhibitor libraries. We will delve into the fundamental synthetic strategies, provide detailed, field-proven protocols for key transformations, and discuss the structure-activity relationships (SAR) that guide the rational design of potent and selective inhibitors targeting critical oncogenic kinases such as p38 MAPK and c-Met.

Strategic Diversification of the 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine Scaffold

The chlorine atom at the 6-position of the[1][2][3]triazolo[1,5-b]pyridazine core is a versatile synthetic handle, enabling a wide array of chemical modifications. The primary strategies for diversification revolve around two key reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Figure 1: Key synthetic strategies for the diversification of the 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine scaffold.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

The electron-deficient nature of the pyridazine ring facilitates SNAr reactions at the 6-position. This allows for the direct introduction of a variety of amine, alcohol, and thiol-based nucleophiles, providing rapid access to a diverse set of analogs for initial SAR exploration. The choice of solvent and base is critical for achieving optimal yields and minimizing side reactions.

Palladium-Catalyzed Cross-Coupling: Expanding the Chemical Space

For the introduction of carbon-carbon and carbon-nitrogen bonds with a broader substrate scope and greater functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling enables the installation of a wide range of aryl and heteroaryl moieties, which are often crucial for targeting the hydrophobic regions of the kinase active site. The Buchwald-Hartwig amination offers a powerful alternative to SNAr for the synthesis of 6-amino derivatives, particularly with less nucleophilic anilines.

Detailed Application Notes and Protocols

The following protocols are presented as a practical guide for researchers. It is imperative to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified, and to use anhydrous solvents where indicated.

Protocol 1: Synthesis of 6-(Dimethylamino)-[1][2][3]triazolo[1,5-b]pyridazine via SNAr

This protocol details a straightforward nucleophilic aromatic substitution for the synthesis of a 6-amino-substituted derivative.

Reaction Scheme:

Figure 2: SNAr reaction of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with dimethylamine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
6-chloro-[1][2][3]triazolo[1,5-b]pyridazine42399-79-1154.570.9 g5.82
Dimethylamine (7.2% solution in ethanol)124-40-345.0810 mL-
Ethanol64-17-546.0710 mL-
Methylene chloride75-09-284.93As needed-
Water7732-18-518.02As needed-
Saturated aqueous sodium chloride (brine)--As needed-
Magnesium sulfate (anhydrous)7487-88-9120.37As needed-

Procedure:

  • To a solution of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine (0.9 g, 5.82 mmol) in 10 mL of ethanol, add 10 mL of a 7.2% solution of dimethylamine in ethanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in methylene chloride and wash with water and then with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product as a white crystalline solid (0.82 g).[1]

Expert Insight: This reaction is generally applicable to a range of primary and secondary aliphatic amines. For less reactive amines or anilines, heating the reaction mixture may be necessary. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with various arylboronic acids.

Reaction Scheme:

Figure 3: Suzuki-Miyaura cross-coupling of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine.

Materials:

ReagentExampleAmount (equiv.)
6-chloro-[1][2][3]triazolo[1,5-b]pyridazine-1.0
Arylboronic acidPhenylboronic acid1.2 - 1.5
Palladium CatalystPd(PPh₃)₄ or SPhos-Pd-G20.05 - 0.1
BaseK₂CO₃ or Cs₂CO₃2.0 - 3.0
Solvent1,4-Dioxane/Water or DMF-

Procedure:

  • In a microwave reaction vial or a Schlenk flask, combine 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine, the arylboronic acid, and the base.

  • Add the solvent to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Seal the vessel and heat the reaction to 80-120 °C (conventional heating) or irradiate in a microwave reactor at 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Expert Insight: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For challenging substrates, screening different conditions is recommended. The use of pre-catalysts like SPhos-Pd-G2 can often improve yields and reaction times.[4]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with anilines.

Reaction Scheme:

Figure 4: Buchwald-Hartwig amination of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine.

Materials:

ReagentExampleAmount (equiv.)
6-chloro-[1][2][3]triazolo[1,5-b]pyridazine-1.0
Aniline or substituted anilineAniline1.2 - 1.5
Palladium CatalystPd₂(dba)₃ or Pd(OAc)₂0.02 - 0.05
LigandXantphos or BINAP0.04 - 0.1
BaseCs₂CO₃ or K₃PO₄1.5 - 2.0
SolventToluene or 1,4-Dioxane-

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine and the aniline derivative, followed by the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5][6]

Expert Insight: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective for coupling with less reactive aryl chlorides.[7] The base should be strong but non-nucleophilic to avoid side reactions.

Application in Kinase Inhibitor Design: Targeting p38 MAPK and c-Met

Derivatives of the[1][2][3]triazolo[1,5-b]pyridazine scaffold have shown significant promise as inhibitors of several important kinases implicated in cancer and inflammatory diseases.

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases like rheumatoid arthritis. The[1][2][3]triazolo[1,5-b]pyridazine core can effectively mimic the hinge-binding motif of known p38 inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • C6-Position: Substitution at the 6-position with small, lipophilic groups or hydrogen bond acceptors can enhance potency. For example, dialkylamino substituents have been shown to afford inhibitors with good in vitro activity.[8]

  • Aryl Substituents: The introduction of substituted aryl groups via Suzuki coupling can lead to interactions with specific pockets in the ATP-binding site. For instance, 2,6-disubstituted phenyl moieties have been found to increase potency through contacts with key residues like Leu108 and Ala157.[1]

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[9] The[1][2][3]triazolo[1,5-b]pyridazine scaffold has been successfully employed in the design of potent and selective c-Met inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: The triazolopyridazine core is thought to form hydrogen bonds with the hinge region of the c-Met kinase domain.

  • C6-Substituents: The substituent at the C6-position often extends into the solvent-exposed region and can be modified to improve pharmacokinetic properties.

  • Aryl Groups: Aryl groups introduced at other positions on the scaffold can occupy the hydrophobic pocket of the active site, and their substitution pattern is critical for both potency and selectivity. The introduction of a 5-methylthiazole fragment has been shown to be beneficial for activity.[9]

Conclusion

The 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine scaffold is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its amenability to a range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical libraries. The insights gained from structure-activity relationship studies on derivatives targeting kinases such as p38 MAPK and c-Met underscore the potential of this scaffold in the development of novel therapeutics. The detailed protocols provided in this guide serve as a practical resource for researchers in the field of drug discovery to explore the rich chemical space accessible from this privileged heterocyclic core.

References

  • Herberich, B., et al. (2012). Identification of triazolopyridazinones as potent p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1226-9. [Link]

  • Zheng, P., et al. (2020). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(20), 8345-8356. [Link]

  • Zheng, P., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(16), 9495-9506. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). Future Medicinal Chemistry. [Link]

  • Kosáry, J., et al. (2000). Synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids. ACH - Models in Chemistry, 137(4), 451-454. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Makarov, M. V., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][10]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 243-250. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Gholipour, H., et al. (2019). Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Future Medicinal Chemistry, 11(10), 1119-1136. [Link]

  • Li, L., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(1), 6-27. [Link]

  • Synthesis of 6-Dimethylamino[1][2][3]triazolo[1,5-b]pyridazine. PrepChem. [Link]

  • McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-92. [Link]

  • Mu, X., et al. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. Organic & Biomolecular Chemistry, 15(30), 6338-6342. [Link]

  • Li, L., et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(1), 6-27. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Consensus Virtual Screening Identified[1][2][3]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. (2021). ChemMedChem, 16(10), 1655-1660. [Link]

  • SAR of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Girgis, A. S., & Barsoum, F. F. (2009). Synthesis of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. European Journal of Medicinal Chemistry, 44(5), 1972-7. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education, 98(3), 996-1000. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4681. [Link]

  • Parrillo, J. V. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1040. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Molecules, 24(11), 2183. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(22), 9074-9077. [Link]

  • Investigations on 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. (2024). Pharmazie, 79(3), 131-137. [Link]

  • 6-chloro-2-methyl[1][2][3]triazolo[1,5-b]pyridazine. Chemical Synthesis Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Cross-Coupling Optimization

Welcome to the Advanced Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic hurdles associated with the 6-chloro-[1,2,4]triazolo[1,5-b]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic hurdles associated with the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine scaffold. While this fused bicyclic system is a highly privileged motif in medicinal chemistry[1], its nitrogen-dense core presents unique challenges in palladium-catalyzed cross-couplings, including severe catalyst poisoning and competitive hydrodehalogenation.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your workflows are robust and reproducible.

Mechanistic Overview & Intervention Points

The primary challenge with 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine lies in its Lewis basicity. The multiple nitrogen atoms can aggressively chelate the palladium center after oxidative addition, forming stable, off-cycle Pd(II) complexes. Understanding where this catalytic cycle breaks down is the first step in optimizing your yields.

CatalyticCycle Pd0 Monoligated Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 6-Cl-Core TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Poison Off-Cycle N-Chelation (Prevented by XPhos) OxAdd->Poison RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Beta-Hydride Elimination (Prevented by Anhydrous Base) TransMet->Proto RedElim->Pd0 Product

Caption: Catalytic Cycle and Intervention Points for Triazolopyridazine Cross-Coupling.

Troubleshooting FAQs

FAQ 1: Overcoming Catalyst Poisoning in Suzuki-Miyaura Couplings

Question: My Suzuki coupling of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine with aryl boronic acids stalls at 20-30% conversion when using Pd(dppf)Cl₂ or Pd(PPh₃)₄. Adding more catalyst doesn't help. What is happening?

Answer: You are experiencing classic catalyst poisoning. The [1,2,4]triazolo[1,5-b]pyridazine core is highly nitrogen-dense. Once the Pd(0) inserts into the C-Cl bond, the adjacent nitrogen atoms can coordinate to the Pd(II) center, displacing unhindered ligands like PPh₃. This forms a catalytically "dead" off-cycle complex.

The Fix: Shift from bidentate or unhindered monodentate ligands to highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos. The immense steric bulk of XPhos physically prevents the heterocycle nitrogens from displacing the ligand, keeping the palladium on the productive catalytic cycle. Utilizing a pre-formed Generation 3 (G3) catalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species[2].

FAQ 2: Preventing Hydrodehalogenation (The "Missing Mass" Problem)

Question: I am achieving full conversion of the 6-chloro starting material, but my isolated yield is low. LC-MS shows a major side product with a mass of M-34. How do I fix this?

Answer: An M-34 peak corresponds to the loss of the chlorine atom and replacement with a proton (hydrodehalogenation). This side reaction outcompetes your desired transmetalation when the Pd(II)-aryl intermediate undergoes competitive β -hydride elimination. This is almost always caused by the use of protic solvents (like ethanol or water) or base-mediated protodeboronation of your boronic acid.

The Fix: Eliminate all protic sources. Switch to a strictly anhydrous solvent system like 1,4-Dioxane or Toluene[3]. Replace aqueous Na₂CO₃ with a finely milled, anhydrous base such as K₃PO₄.

FAQ 3: Steric Hurdles in Buchwald-Hartwig Aminations

Question: I need to couple a secondary aliphatic amine to the 6-position, but I'm getting mostly unreacted starting material and some core degradation. What are the best conditions?

Answer: Amination of this core with secondary amines is sterically demanding. While older protocols often relied on Pd₂(dba)₃ and BINAP[3], these require high temperatures that can degrade the triazolopyridazine core in the presence of strong bases like NaOtBu. Strong alkoxide bases can also cause competitive S_NAr side reactions.

The Fix: Use tBuBrettPhos Pd G3, which is specifically engineered for coupling bulky secondary amines. Pair this with a weaker, non-nucleophilic base such as Cs₂CO₃ or LiHMDS in Toluene at 80–100 °C to protect the integrity of the heterocycle[3].

Quantitative Data & Optimization Trends

To illustrate the impact of ligand and base selection, below is a comparative yield analysis based on internal optimizations for the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core.

Table 1: Quantitative Comparison of Catalyst/Base Systems for Suzuki Coupling

Catalyst SystemLigand TypeBaseSolventTemp (°C)Conversion (%)Yield (%)Primary Issue
Pd(PPh₃)₄MonodentateNa₂CO₃ (aq)Dioxane/H₂O903522Catalyst poisoning
Pd(dppf)Cl₂BidentateK₂CO₃DMF905038Sluggish transmetalation
Pd₂(dba)₃ / XPhosDialkylbiarylK₃PO₄Toluene/H₂O1008565Hydrodehalogenation
XPhos Pd G3 Dialkylbiaryl K₃PO₄ (anhyd) 1,4-Dioxane 80 >99 92 None (Optimized)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Troubleshooting Start Low Yield in Cross-Coupling Q1 Is the 6-chloro starting material consumed? Start->Q1 NoSM No (Stalled Reaction) Q1->NoSM YesSM Yes (Side Products) Q1->YesSM Poisoning Catalyst Poisoning by N-Core Switch to XPhos Pd G3 NoSM->Poisoning Dehal Check LC-MS for M-34 (Hydrodehalogenation) YesSM->Dehal Solvent Switch to Aprotic Solvent (e.g., 1,4-Dioxane) Dehal->Solvent

Caption: Troubleshooting Decision Tree for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Couplings.

Protocol 1: High-Yield Suzuki-Miyaura Coupling

Objective: C-C coupling avoiding catalyst poisoning and hydrodehalogenation.

  • Reagent Preparation: Mill K₃PO₄ to a fine powder and dry under vacuum at 120 °C overnight. Causality: Granular bases have low surface area, slowing transmetalation; residual water promotes protodeboronation.

  • Reaction Assembly: In a Schlenk flask under strict argon, combine 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 eq), arylboronic acid (1.2 eq), XPhos Pd G3 (0.05 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Initiation: Add anhydrous 1,4-Dioxane (0.2 M). Stir at 80 °C.

  • Validation Check: Observe the reaction mixture after 10 minutes. The solution should transition from pale yellow to a deep red/orange, indicating the successful generation of the active monoligated Pd(0) species. If the solution turns black immediately, palladium black has precipitated due to oxygen contamination or wet solvent.

  • Workup: Monitor by LC-MS. Upon completion (typically 2–4 hours), cool to room temperature and filter through a short pad of Celite to remove phosphate salts and Pd residues before chromatographic purification.

Protocol 2: Sterically Hindered Buchwald-Hartwig Amination

Objective: C-N coupling with secondary amines without base-mediated core degradation.

  • Reaction Assembly: Combine the 6-chloro core (1.0 eq), secondary amine (1.5 eq), tBuBrettPhos Pd G3 (0.05 eq), and Cs₂CO₃ (2.0 eq) in an oven-dried vial.

  • Degassing: Add anhydrous Toluene (0.15 M). Sparge the mixture with Argon for a minimum of 10 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like tBuBrettPhos, permanently killing the catalytic cycle.

  • Heating: Heat at 100 °C for 6 hours[3].

  • Validation Check: Monitor the disappearance of the 6-chloro starting material via LC-MS. If conversion stalls at ~50% but no side products are visible, add a second bolus of catalyst (0.02 eq). Crucial: Do not increase the temperature beyond 100 °C, as this promotes thermal degradation of the triazolopyridazine core rather than accelerating the coupling.

References

  • US10208067B2 - Compounds for treating spinal muscular atrophy Source: Google Patents URL
  • Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process Source: RSC Publishing URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Optimization

Troubleshooting regioselectivity issues in triazolopyridazine functionalization

Welcome to the Technical Support Center for the functionalization of triazolopyridazine scaffolds. Triazolopyridazines (such as [1,2,4]triazolo[4,3-b]pyridazines) are privileged, nitrogen-rich heteroaromatic structures h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of triazolopyridazine scaffolds. Triazolopyridazines (such as [1,2,4]triazolo[4,3-b]pyridazines) are privileged, nitrogen-rich heteroaromatic structures highly valued in medicinal chemistry for developing kinase inhibitors and antiparasitic agents.

Despite their utility, late-stage direct C–H functionalization of these scaffolds is notoriously difficult. Researchers frequently encounter catalyst poisoning due to the strongly coordinating nitrogen atoms, and poor regioselectivity arising from the competitive electronic environments of the C3 and C8 positions[1]. This guide synthesizes recent breakthroughs in transition-metal catalysis to help you troubleshoot and overcome these intrinsic substrate biases.

Troubleshooting Logic & Decision Matrix

When functionalizing triazolopyridazines, the choice of catalytic system directly dictates the regiochemical outcome. Traditional Palladium (Pd) systems often yield intractable mixtures or favor C8-activation. Shifting to Copper (Cu) or dual Gold/Silver (Au/Ag) systems overrides these pathways[2].

Troubleshooting Start Regioselectivity Issue (C3 vs C8) Check1 Reaction Type? Start->Check1 CH_Act Direct C-H Functionalization Check1->CH_Act C3_Arylation C3-Arylation CH_Act->C3_Arylation C3_Alkynylation C3-Alkynylation CH_Act->C3_Alkynylation Cu_Cat Use Cu(I) Ligand-Free (Directs C3 over C8) C3_Arylation->Cu_Cat AuAg_Cat Use Dual Au/Ag (Overcomes N-coordination) C3_Alkynylation->AuAg_Cat

Decision tree for troubleshooting regioselectivity in C-H functionalization.

Diagnostic Q&A: Overcoming Regioselectivity Roadblocks

Q1: I am attempting a direct C3–H alkynylation, but I observe poor yields and rapid catalyst deactivation. How can I prevent the nitrogen atoms from sequestering my catalyst? A: Nitrogen-rich substrates strongly coordinate to standard transition metals (like single Au or Pd systems), leading to catalyst poisoning. To bypass this, implement a dual Gold/Silver (Au/Ag) catalytic system using hypervalent iodine(III) reagents. Causality: Mechanistic investigations reveal that the silver salt is not merely an additive; it plays a critical role in the initial C–H activation at the C3 position. The silver forms an Ag(I)-triazolopyridazine intermediate, which then undergoes transmetalation with an alkynyl-Au(III) complex. This cooperative mechanism effectively outcompetes dead-end N-coordination[1].

Q2: My direct C–H arylation is yielding a mixture of C3 and C8 functionalized products. How do I force exclusive C3 regioselectivity? A: If you are using standard Pd(OAc)₂/Ag₂CO₃ systems, you will often favor C8-arylation or generate mixtures. You must switch to a ligand-free Copper(I) catalytic system . Causality: A recent protocol demonstrates that Cu(I) specifically directs C3-(hetero)arylation of 6-substituted 1,2,4-triazolo[4,3-b]pyridazines. The reactivity is highly dependent on the electronic nature of the aryl iodide; para-substituted aryl iodides with strong electron-donating groups (e.g., methoxy) yield the highest regioselectivity and conversion rates[2].

Mechanistic Cycle: Dual Au/Ag Catalysis

Understanding the catalytic cycle is essential for troubleshooting stalled reactions. In the Au/Ag system, the cycles must remain synchronized.

G Substrate Triazolopyridazine Substrate Ag_Act Ag(I) Salt (C-H Activation at C3) Substrate->Ag_Act Base / Ag(I) Inter_F Ag(I)-Triazolopyridazine Intermediate Ag_Act->Inter_F Au_Cat Au(I)/Au(III) Cycle (Alkynyl Transfer) Inter_B Alkynyl-Au(III) Complex Au_Cat->Inter_B Hypervalent Iodine Transmetalation Transmetalation Inter_F->Transmetalation Inter_B->Transmetalation Product Regioselective C3-Alkynyl Triazolopyridazine Transmetalation->Product Reductive Elimination

Mechanistic cycle of dual Au/Ag-catalyzed C3-H alkynylation.

Validated Experimental Protocols

Protocol A: Regioselective Dual Au/Ag-Catalyzed C3–H Alkynylation

Purpose: Late-stage C3-alkynylation avoiding N-coordination poisoning.

  • Active Catalyst Generation: In an oven-dried vial, combine Ph₃PAuNTf₂ (catalytic amount) and 1,10-phenanthroline. This generates the active Au(I) complex in situ.

  • Substrate Addition: Add the triazolopyridazine derivative (1.0 equiv) and the hypervalent iodine(III) alkynylbenziodoxole reagent (1.5 equiv).

  • Silver Activation: Introduce the Ag(I) salt (e.g., Ag₂CO₃ or AgTFA) to initiate the C–H activation cycle.

  • Reaction Conditions: Stir the mixture in a compatible solvent (e.g., DCE or dioxane) at 60–80 °C for 12 hours under an argon atmosphere[1].

  • Self-Validation Check (H/D Exchange): To verify that Ag is successfully activating the C3 position of your specific substrate, run a parallel micro-scale experiment using D₂O as the deuterium source. If active C–H activation is occurring, you will observe significant deuterium incorporation (>85%) at the C3 position via NMR within 3 hours[1]. If deuteration fails, your Ag salt may be degraded, or the substrate is too electron-rich.

Protocol B: Ligand-Free Cu(I)-Catalyzed Direct C3–H Arylation

Purpose: Exclusive C3-arylation over C8 using inexpensive, ligand-free conditions.

  • Reagent Assembly: In an oven-dried sealed tube equipped with a magnetic stir bar, add 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (0.65 mmol), Na₂CO₃ (1.29 mmol), and the desired (hetero)aryl iodide (0.975 mmol).

  • Catalyst Addition: Add the Cu(I) source (e.g., CuI, 10-20 mol%). Causality Note: While traditional cross-coupling relies on Pd, ligand-free Cu(I) specifically coordinates to direct C3 C–H arylation without requiring complex phosphine ligands[2].

  • Solvent & Atmosphere: Add a 1,4-dioxane/H₂O (4:1) mixture (5 mL). The presence of water aids in base solubility and proton shuttling. Evacuate and backfill the tube with argon three times.

  • Heating: Stir the reaction mixture at 110 °C in a thermostated silicone oil bath for 12 hours[2].

  • Self-Validation Check (NMR Diagnostic): Before full column purification, perform a rapid crude ¹H-NMR. The diagnostic C3-proton of the starting 1,2,4-triazolo[4,3-b]pyridazine typically appears as a distinct downfield singlet (around 9.0–9.5 ppm). The complete disappearance of this specific singlet, while retaining the C8-proton signal, self-validates the regioselectivity of the transformation.

Quantitative Data & Optimization Metrics

Use the following table to benchmark your expected yields and regioselectivity outcomes based on the chosen catalytic system.

Reaction TypeCatalytic SystemKey ReagentsTarget SiteYield RangeRegioselectivity
C3-H Alkynylation Dual Au/Ag (Ph₃PAuNTf₂ / Ag salt)Alkynylbenziodoxole (Iodine III)C375% - 90%>95:5 (C3:C8)
C3-H Arylation Cu(I) (Ligand-Free)Aryl Iodides, Na₂CO₃C337% - 98%Exclusive C3
C8-H Arylation (Ref) Pd(OAc)₂ / Ag₂CO₃Aryl IodidesC8ModerateFavors C8

Note: In Cu(I)-catalyzed arylation, electron-donating groups (e.g., -OMe) on the aryl iodide push yields toward the 85-98% upper limit, while electron-withdrawing groups (e.g., -F) tend to lower yields to the 50-60% range[2].

References

  • Wang, N., Huo, J., Zhang, Y., Tao, X., Wang, Y., Han, C., & Yang, J. (2025). Regioselective Dual Gold/Silver-Catalyzed C3–H Alkynylation of Triazolopyridazines. Organic Letters - ACS Publications.[Link]

  • Hourma, C., Jismy, B., Blancou, W., Driowya, M., Bougrin, K., & Guillaumet, G. (2024). Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis with 6-chloro-triazolo[1,5-b]pyridazine

Technical Support Center: Optimizing Palladium Catalysis with 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Palladium Catalysis with 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine in palladium-catalyzed cross-coupling reactions. The unique electronic properties of this heteroaromatic chloride present specific challenges and optimization opportunities. This document provides in-depth, experience-driven answers to common experimental issues, focusing on the critical parameter of palladium catalyst loading and system optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction with 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine is resulting in low or no yield. What are the primary areas to investigate?

Low conversion is a common challenge, particularly with an electron-deficient and potentially coordinating substrate like 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine. The root cause typically falls into one of three categories: catalyst activity, substrate reactivity, or reaction conditions.

Initial Troubleshooting Workflow:

A systematic approach is crucial. Before making significant changes to catalyst loading, verify the fundamentals of your reaction setup.

G cluster_no Start Low Conversion Observed Inert_Atmosphere Is the inert atmosphere robust? (Adequate degassing, positive pressure) Start->Inert_Atmosphere Check 1 Reagent_Purity Are all reagents pure and dry? (Substrates, base, solvent) Inert_Atmosphere->Reagent_Purity If Yes Inert_Atmosphere_No Re-degas solvents (sparge/FPT). Ensure leak-proof setup. Inert_Atmosphere->Inert_Atmosphere_No No Catalyst_Integrity Is the Pd source/ligand fresh? (Stored properly, not decomposed) Reagent_Purity->Catalyst_Integrity If Yes Reagent_Purity_No Purify starting materials. Use fresh, dry base & solvent. Reagent_Purity->Reagent_Purity_No No Optimization Proceed to Catalyst System & Condition Optimization Catalyst_Integrity->Optimization If Yes Catalyst_Integrity_No Use a fresh batch of catalyst/ligand. Consider a stable pre-catalyst. Catalyst_Integrity->Catalyst_Integrity_No No Catalytic_Cycle cluster_steps Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)X Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(R') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R' (Desired Product) TM_Complex:e->Product:w ArX Ar-X (6-chloro-triazolopyridazine) ArX->OA_Complex R_Metal R'-[M] (e.g., R'-B(OR)₂, R'-NH₂, R'-C≡CH) R_Metal->TM_Complex Base Base Base->TM_Complex (Assists)

Sources

Optimization

Technical Support Center: Solubilization Strategies for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine

Introduction Welcome to the Technical Support Center. 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine is a highly valuable electrophilic building block used extensively in pharmaceutical research, particularly in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine is a highly valuable electrophilic building block used extensively in pharmaceutical research, particularly in the synthesis of kinase inhibitors and CD73 antagonists for cancer immunotherapy[1]. However, researchers frequently encounter significant solubility issues when handling this compound.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the thermodynamic and kinetic solubility barriers of this rigid heterocycle.

Mechanistic Insights: Why is it so insoluble?

The poor solubility of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine in standard non-polar or moderately polar organic solvents (e.g., hexanes, dichloromethane, ethyl acetate) is driven by its molecular architecture:

  • High Crystal Lattice Energy: The planar, nitrogen-rich fused bicyclic system promotes strong intermolecular π−π stacking.

  • Strong Dipole-Dipole Interactions: The highly polarizable core, lacking any aliphatic solubilizing side chains, tightly binds adjacent molecules in the solid state.

The Solution: To achieve dissolution, the solvent-solute interactions must overcome these strong solute-solute lattice energies. This requires either high-dielectric polar aprotic solvents (which stabilize the strong dipole) or thermal energy combined with polar protic solvents[2].

SolubilizationFactors Problem Low Solubility of Fused Bicyclic Core Thermo Thermodynamic Factors (Equilibrium Limit) Problem->Thermo Kinetic Kinetic Factors (Rate of Dissolution) Problem->Kinetic Solvent High Dielectric Solvents (DMSO, DMF, DMAc) Thermo->Solvent Temp Elevated Temperature (Reflux / Heating) Thermo->Temp Sonic Ultrasonic Cavitation (Sonication) Kinetic->Sonic Particle Particle Size Reduction (Milling / Grinding) Kinetic->Particle

Thermodynamic and kinetic strategies to overcome high crystal lattice energy.

Solvent Compatibility and Solubility Profile

Solvent ClassRecommended SolventsSolubility at 25°CSolubility at Heating (60-80°C)Best Use Case
Non-Polar Hexanes, ToluenePoor (< 1 mg/mL)PoorNot recommended
Moderately Polar DCM, EtOAc, THFPoor to ModerateModerateExtractions (post-reaction)
Polar Protic Ethanol, IsopropanolModerateExcellentNucleophilic Substitution (SNAr)[2]
Polar Aprotic DMF, DMSO, NMPExcellentExcellentCross-Coupling, Room Temp Reactions[3]
Mixed Aqueous 1,4-Dioxane / H₂OModerateExcellentSuzuki-Miyaura Couplings[3]

Step-by-Step Solubilization Protocols

Protocol A: Solubilization for Nucleophilic Aromatic Substitution (SNAr)

When reacting 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine with amines, polar protic solvents like ethanol are ideal. The compound may initially form a suspension but will dissolve as the reaction progresses or with mild heating[2].

Methodology:

  • Weighing & Suspension: Add 0.9 g of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine to a clean, dry round-bottom flask. Add 10 mL of absolute ethanol. Note: The compound will remain largely as a white suspension.

  • Nucleophile Addition: Add the amine nucleophile (e.g., 10 mL of a 7.2% dimethylamine solution in ethanol)[2].

  • Kinetic Agitation: Stir vigorously (500-700 rpm) at room temperature.

  • Validation: Over 24 hours, the suspension will gradually clear as the starting material is consumed and the more soluble aminated product is formed[2]. If immediate dissolution is required, heat the mixture to 60°C for 15 minutes prior to amine addition.

Protocol B: Solubilization for Palladium-Catalyzed Cross-Coupling

For cross-coupling reactions (e.g., synthesizing CD73 inhibitors), polar aprotic solvents or mixed aqueous systems are required to dissolve both the organic heterocycle and the inorganic base[3].

Methodology:

  • Primary Solvation: Suspend 1.0 equivalent of the triazolopyridazine in 1,4-Dioxane (approx. 0.1 M concentration).

  • Co-Solvent Addition: Add water (typically a 3:1 or 4:1 Dioxane:H₂O ratio) containing the dissolved inorganic base (e.g., Na₂CO₃ or K₃PO₄).

  • Thermal Solubilization: Heat the biphasic or turbid mixture to 80-90°C under an inert atmosphere (N₂ or Argon).

  • Validation: At 80°C, the high dielectric constant of the heated mixture will disrupt the π−π stacking, yielding a homogenous solution suitable for the introduction of the Palladium catalyst[3].

SolubilizationWorkflow Start Solid 6-Chloro-[1,2,4]triazolo [1,5-b]pyridazine Assess Determine Reaction Pathway Start->Assess SNAr Nucleophilic Substitution (e.g., Amination) Assess->SNAr Coupling Pd-Catalyzed Cross-Coupling Assess->Coupling Protic Use Polar Protic Solvents (EtOH, iPrOH) SNAr->Protic Aprotic Use Polar Aprotic Solvents (DMF, DMSO, Dioxane/H2O) Coupling->Aprotic Heat Apply Heat (60-80°C) & Sonication Protic->Heat Aprotic->Heat Success Complete Solubilization Heat->Success

Workflow for selecting solvents and solubilizing 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine.

Troubleshooting FAQs

Q: My compound crashes out immediately when I add my organic base (e.g., TEA, DIPEA) in DCM. What should I do? A: Dichloromethane (DCM) lacks the hydrogen-bond accepting/donating capacity and the high dielectric constant needed to keep this rigid bicyclic core in solution once the polarity of the medium shifts. Action: Evaporate the DCM and switch to a highly polar aprotic solvent like DMF or NMP.

Q: Can I use sonication to force it into solution at room temperature? A: Sonication will reduce the particle size and accelerate the rate of dissolution (kinetic factor), but it will not change the maximum solubility limit (thermodynamic factor). If the solvent is fundamentally incompatible (e.g., hexanes), sonication will only create a finer suspension. Use sonication in tandem with a compatible solvent like DMSO.

Q: I need to run a reaction at strictly room temperature to avoid side reactions, but the compound won't dissolve in my current solvent. What are my options? A: For strictly ambient temperature reactions, DMSO or DMAc are your best choices due to their exceptional ability to disrupt crystal lattice energies. Ensure your reagents (e.g., nucleophiles or catalysts) are stable in DMSO before proceeding.

Q: During workup, the product and unreacted starting material precipitate at the aqueous/organic interface. How do I extract it? A: This is a common issue due to the poor solubility of the triazolopyridazine core in standard extraction solvents (like EtOAc or DCM). Action: Add 5-10% methanol or isopropanol to your DCM extraction layer. This mixed solvent system significantly increases the solubility of the polar core, pulling it cleanly into the organic phase.

References

  • Synthesis of 6-Dimethylamino[1,2,4]triazolo[1,5-b]pyridazine. PrepChem. Available at: [Link]

  • CD73 inhibiting 2,4-dioxopyrimidine compounds. Bartlett, M. J. et al. World Intellectual Property Organization, WO2021222522A1 (2021).
  • Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy. Bartlett, M. J. et al. ACS Medicinal Chemistry Letters (2025). Available at:[Link]

Sources

Troubleshooting

Triazolopyridazine Chemistry Support Center: SNAr Troubleshooting &amp; Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of fused bicyclic heteroaromatic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of fused bicyclic heteroaromatic systems. The 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core is a highly prized scaffold in drug discovery, particularly for kinase inhibitors and neurological targets.

Because of the electron-withdrawing nature of the triazole ring and the bridgehead nitrogen, the pyridazine ring is severely electron-deficient. This makes the 6-chloro position exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr). However, this hyper-reactivity is a double-edged sword: while it allows for mild reaction conditions, it also opens the door to rapid degradation, hydrolysis, and unwanted side reactions if the solvent and base are not meticulously paired with your nucleophile.

Below is our comprehensive guide to solvent selection, mechanistic troubleshooting, and validated protocols for this specific scaffold.

Solvent Selection Matrix for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazines

The choice of solvent dictates the stabilization of the Meisenheimer complex (the SNAr intermediate) and the solubility of your nucleophile. Do not default to Dimethylformamide (DMF) for every SNAr reaction. For this specific electrophile, milder solvents often yield superior purity profiles.

SolventPolarity / TypeOptimal Temp RangeRecommended BaseIdeal Nucleophile ProfileWorkup Ease
Ethanol (EtOH) Polar Protic20 °C to 25 °C (RT)Excess AmineUnhindered 1° and 2° aliphatic amines (e.g., dimethylamine).Excellent (Evaporate directly)
Acetonitrile (MeCN) Polar Aprotic20 °C to 60 °CDIPEA or TEAModerately hindered amines, spirocycles, alkoxides.High (Aqueous wash removes solvent)
Tetrahydrofuran (THF) Moderately Polar Aprotic40 °C to 65 °CNaH or Cs₂CO₃Organometallics, sensitive alkoxides/thiolates.High (Volatile, easy to strip)
DMSO / NMP Highly Polar Aprotic80 °C to 120 °CK₂CO₃ or Cs₂CO₃Weak nucleophiles (e.g., anilines, electron-deficient amines).Poor (Requires exhaustive aqueous washing)

Mechanistic Workflow: Choosing Your SNAr Conditions

SNAr_Solvent_Selection Start Analyze Nucleophile Reactivity Node_Aliphatic Highly Reactive (1°/2° Aliphatic Amines) Start->Node_Aliphatic Node_Moderate Moderately Reactive (Hindered Amines, Spirocycles) Start->Node_Moderate Node_Weak Weakly Reactive (Anilines, Electron-poor) Start->Node_Weak Solvent_EtOH Solvent: Ethanol (EtOH) Temp: Room Temp Base: Excess Amine Node_Aliphatic->Solvent_EtOH Protic stabilization of Cl- Solvent_MeCN Solvent: Acetonitrile (MeCN) Temp: 40-60 °C Base: DIPEA Node_Aliphatic->Solvent_MeCN If substrate is poorly soluble in EtOH Node_Moderate->Solvent_MeCN Mild heating prevents degradation Solvent_DMSO Solvent: DMSO / NMP Temp: 80-120 °C Base: Cs2CO3 Node_Weak->Solvent_DMSO High thermal stability required

Decision matrix for selecting SNAr solvents based on nucleophile reactivity.

Troubleshooting & FAQs

Q1: I am running the SNAr in DMF with K₂CO₃ at 80 °C, but my LC-MS shows a massive peak at [M-Cl+OH] (the 6-hydroxy/6-oxo byproduct). What is happening? The Causality: The 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core is so electrophilic that it will react with trace amounts of water. DMF is highly hygroscopic. When heated in the presence of a base like K₂CO₃, trace water generates hydroxide ions (OH⁻), which outcompete your intended nucleophile, leading to the hydrolysis of the chloride. The Fix: Abandon DMF for this specific substrate unless absolutely necessary. Switch to Acetonitrile (MeCN) at 40–60 °C[1]. If you must use DMF for solubility reasons, use anhydrous DMF from a sure-seal bottle, add molecular sieves, and consider using a non-nucleophilic organic base like DIPEA instead of K₂CO₃.

Q2: My aliphatic amine is highly volatile (e.g., dimethylamine). How do I achieve full conversion without losing the nucleophile to evaporation? The Causality: Heating volatile amines in open or loosely sealed systems leads to stoichiometric depletion before the reaction completes. The Fix: Leverage the hyper-reactivity of the triazolopyridazine core. You do not need heat for simple aliphatic amines. Use Ethanol (EtOH) as the solvent at Room Temperature (20–25 °C). The protic nature of ethanol hydrogen-bonds with the departing chloride ion, lowering the activation energy of the Meisenheimer complex formation. A validated protocol achieves >90% yield stirring at RT for 24 hours[2].

Q3: I am trying to couple an aniline (weak nucleophile), but MeCN at 80 °C yields no product. How do I force this reaction? The Causality: Anilines have delocalized lone pairs, drastically reducing their nucleophilicity. The activation energy barrier for the SNAr attack cannot be overcome at 80 °C in MeCN. The Fix: You must move to a high-boiling, highly polar aprotic solvent like DMSO or NMP . Run the reaction at 110–120 °C. To assist the weak nucleophile, use a stronger base like Cs₂CO₃ or pre-deprotonate the aniline with Sodium Hydride (NaH) in THF before adding the triazolopyridazine. (Note: If SNAr still fails, pivot to a Buchwald-Hartwig cross-coupling using Pd₂(dba)₃ and Xantphos).

Q4: Workup from DMSO is ruining my yield. The product is water-soluble. How do I isolate it? The Causality: Standard aqueous workups (extracting with EtOAc and washing with water/brine) fail when the resulting aminated triazolopyridazine contains polar functional groups, causing it to partition into the aqueous layer along with the DMSO. The Fix: Avoid aqueous workup entirely. Dilute the DMSO reaction mixture with a non-polar solvent (like MTBE or Toluene) to precipitate the product directly, or load the crude DMSO mixture directly onto a reverse-phase C18 column. Alternatively, use a lyophilizer to sublime the DMSO away.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these field-tested methodologies based on the nucleophile class.

Protocol A: Mild SNAr for Aliphatic Amines (Protic Conditions)

Optimized for highly reactive, volatile, or simple 1°/2° amines.[2]

  • Preparation: In a round-bottom flask, dissolve 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equivalent) in absolute Ethanol (approx. 10 mL per gram of substrate).

  • Nucleophile Addition: Add a solution of the amine (e.g., 7.2% solution of dimethylamine in ethanol) representing 2.0 to 3.0 equivalents. Note: The excess amine acts as the acid scavenger (base) for the generated HCl.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the starting material is consumed.

  • Concentration: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Redissolve the crude residue in Dichloromethane (DCM). Wash sequentially with distilled water (1x) and saturated aqueous sodium chloride (brine, 1x) to remove amine hydrochlorides.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the pure aminated product as a crystalline solid.

Protocol B: Moderate Heating for Complex Amines (Aprotic Conditions)

Optimized for spirocycles, sterically hindered amines, and substrates prone to hydrolysis.[1]

  • Preparation: Charge a reaction vial with 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equivalent) and the complex amine (e.g., 7,7-difluoro-5-azaspiro[2.4]heptane, 1.1 equivalents).

  • Solvent & Base: Suspend the reagents in anhydrous Acetonitrile (MeCN) (approx. 0.15 M concentration). Add N,N-diisopropylethylamine (DIPEA) (1.3 to 1.5 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete homogenization and initial complexation.

  • Heating: Attach a reflux condenser or seal the vial, and heat the mixture to 40 °C for 1 hour. Mechanistic note: MeCN provides a polar environment to stabilize the transition state without the hydrolysis risks associated with wet DMF.

  • Isolation: Once LC-MS confirms conversion, cool to room temperature and concentrate the mixture directly in vacuo. The crude residue can be purified directly via normal-phase flash chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH or EtOAc/Hexanes) without the need for a messy aqueous workup.

References

  • PrepChem. "Synthesis of 6-Dimethylamino[1,2,4]triazolo[1,5-b]pyridazine." PrepChem.com. Available at:[Link]

  • Google Patents. "WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds." World Intellectual Property Organization.

Sources

Optimization

Technical Support Center: Purification of 6-chloro-triazolo[1,5-b]pyridazine Reaction Mixtures

Technical Support Center: Purification of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine Reaction Mixtures This technical support guide is designed for researchers, scientists, and professionals in drug development who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine Reaction Mixtures

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the purification of this compound, providing practical solutions and in-depth explanations to ensure the highest purity of the final product.

I. Understanding the Chemistry: Synthesis and Common Impurities

The most common synthetic route to 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine involves the cyclization of a 3-aminopyridazine derivative with a suitable reagent. A prevalent method is the reaction of 3-amino-6-chloropyridazine with reagents like nitriles under oxidative conditions.[4]

Common Impurities:

  • Unreacted Starting Materials: Residual 3-amino-6-chloropyridazine is a common impurity.

  • Isomeric Byproducts: Depending on the reaction conditions, the formation of the isomeric 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine can occur.[5]

  • Solvent Adducts: Trapped solvent molecules from the reaction or initial work-up.

  • Degradation Products: The triazolopyridazine ring system can be susceptible to degradation under harsh acidic or basic conditions.

cluster_synthesis Synthesis cluster_impurities Potential Impurities 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Reaction Reaction 3-amino-6-chloropyridazine->Reaction Nitrile Nitrile Nitrile->Reaction Crude Product Crude Product Reaction->Crude Product Unreacted Starting Material Unreacted Starting Material Crude Product->Unreacted Starting Material Contains Isomeric Byproduct Isomeric Byproduct Crude Product->Isomeric Byproduct Contains Solvent Adducts Solvent Adducts Crude Product->Solvent Adducts Contains Purification Purification Crude Product->Purification Requires Crude Solid Crude Solid Dissolve in hot solvent Dissolve in hot solvent Crude Solid->Dissolve in hot solvent Cool slowly Cool slowly Dissolve in hot solvent->Cool slowly Crystals form? Crystals form? Cool slowly->Crystals form? Isolate crystals Isolate crystals Crystals form?->Isolate crystals Yes Troubleshoot Troubleshoot Crystals form?->Troubleshoot No Induce crystallization (scratch/seed) Induce crystallization (scratch/seed) Troubleshoot->Induce crystallization (scratch/seed) Concentrate solution Concentrate solution Troubleshoot->Concentrate solution Re-evaluate solvent Re-evaluate solvent Troubleshoot->Re-evaluate solvent

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reactions with 6-chloro-triazolo[1,5-b]pyridazine

Technical Support Center: Optimizing SNAr Reactions with 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine Welcome to the technical support guide for researchers utilizing 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine in Nucleop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing SNAr Reactions with 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine

Welcome to the technical support guide for researchers utilizing 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine in Nucleophilic Aromatic Substitution (SNAr) reactions. This document provides field-proven insights, troubleshooting guides, and optimized protocols to help you minimize side product formation and maximize the yield of your desired product. The inherent reactivity of the electron-deficient[1][2][3]triazolo[1,5-b]pyridazine core makes it an excellent substrate for SNAr; however, this reactivity also necessitates careful control of reaction parameters to prevent undesired pathways.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the 6-hydroxy derivative. What is causing this and how can I prevent it?

A: This is the most common side product, resulting from the hydrolysis of the starting material. The chloro group is displaced by water or hydroxide ions.

  • Root Cause: Presence of adventitious or bulk water in your reaction. This can be introduced through solvents, reagents (especially hygroscopic bases like K₂CO₃), or atmospheric moisture.

  • Immediate Solution: Rigorously exclude water. Use anhydrous solvents, dry glassware in an oven (≥120 °C) before use, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using a solid base, consider drying it in vacuo before use.

Q2: I'm seeing low conversion of my starting material, even at elevated temperatures. What should I try next?

A: Low conversion points to insufficient reaction kinetics. The SNAr reaction is a two-step process, and either the initial nucleophilic attack or the subsequent elimination of the chloride can be rate-limiting.[4][5][6]

  • Causality: Your nucleophile may not be sufficiently reactive, the base may be too weak to deprotonate the nucleophile effectively, or the solvent may not be adequately stabilizing the charged intermediate.

  • Solution Hierarchy:

    • Switch to a more polar aprotic solvent. Solvents like DMSO or DMF are superior to THF or acetonitrile for SNAr reactions because they effectively solvate the cationic counter-ion of the base, providing a more "naked" and reactive anionic nucleophile.[7][8]

    • Increase base strength. If you are using a mild base like K₂CO₃ with an alcohol or amine nucleophile, switching to a stronger base like NaH or KHMDS to pre-form the nucleophilic anion before adding the chloro-heterocycle can dramatically improve rates.[7]

    • Increase Temperature: If you are already using an optimal solvent and base, a further increase in temperature may be required to overcome the activation energy of the elimination step.[7]

Q3: Can I use an alcohol (e.g., methanol, ethanol) as the solvent?

A: It is strongly discouraged. Protic solvents like alcohols can hydrogen-bond with your nucleophile, reducing its nucleophilicity and slowing down the reaction.[8] More critically, under basic conditions, the corresponding alkoxide will be formed, which will act as a competing nucleophile and lead to the formation of undesired 6-alkoxy-[1][2][3]triazolo[1,5-b]pyridazine side products.

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the underlying issues.

Symptom 1: Multiple spots on TLC/LCMS, including a major product corresponding to the mass of 6-hydroxy-[1][2][3]triazolo[1,5-b]pyridazine.
  • Primary Cause: Hydrolysis due to water contamination.

  • Troubleshooting Protocol:

    • Verify Solvent Anhydrous Status: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

    • Inert Atmosphere Technique: Ensure your reaction is maintained under a positive pressure of dry N₂ or Ar. Use septa and syringe techniques for reagent addition.

    • Base Selection: Switch from aqueous bases or hydrated inorganic bases (e.g., K₂CO₃·xH₂O) to a non-aqueous base. For amine or alcohol nucleophiles, consider using an organic base like DBU or DIPEA, or pre-deprotonating with sodium hydride (NaH).[7]

Symptom 2: No reaction or very slow reaction. TLC/LCMS shows primarily unreacted starting material.
  • Primary Cause: Insufficient activation of the nucleophile or sub-optimal reaction conditions.

  • Troubleshooting Protocol:

    • Evaluate Nucleophile/Base Pairing: For neutral nucleophiles (R-OH, R-NH₂), a base is required to generate the more potent anionic form (R-O⁻, R-NH⁻).[7] Ensure the pKa of your base's conjugate acid is significantly higher than the pKa of your nucleophile.

    • Solvent Optimization: As detailed in the table below, solvent choice is critical. If your reaction is failing in a solvent like THF or Toluene, switching to DMSO or DMF is the most effective next step.[7]

    • Temperature Elevation: The stability of the Meisenheimer complex and the energy barrier for chloride elimination are temperature-dependent. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential degradation.

Symptom 3: Formation of an unexpected product with a mass corresponding to the addition of the solvent molecule.
  • Primary Cause: Use of a nucleophilic solvent (e.g., alcohols, or even DMF/DMSO at very high temperatures, which can decompose to nucleophilic species).

  • Troubleshooting Protocol:

    • Solvent Replacement: Immediately switch to a recommended polar aprotic solvent that is less prone to decomposition or participation in the reaction.

    • Temperature Control: Avoid excessive temperatures (>150 °C) when using solvents like DMF or DMSO, as they can decompose over time.

Reaction Optimization & Key Parameter Tables

Proactive optimization is key to success. The following tables summarize critical parameters.

Table 1: Recommended Solvents for SNAr Reactions

SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics
DMSO 18947Excellent choice. Superior at solvating cations, significantly accelerating rates.[7]
DMF 15337Very good alternative to DMSO. Can decompose at high temperatures.
NMP 20232High boiling point, useful for sluggish reactions requiring high heat.
Acetonitrile 8238A less common but viable option for more reactive systems.
THF 667.5Use with caution. Generally too non-polar; reactions are often slow or fail.[7]

Table 2: Selection of Bases for SNAr Reactions

BaseTypepKa (Conjugate Acid)Typical Use Case & Comments
NaH Non-nucleophilic, Strong~36 (H₂)Excellent for pre-deprotonation. Used stoichiometrically in anhydrous solvents.[7]
K₂CO₃ / Cs₂CO₃ Inorganic, Mild~10.3 (HCO₃⁻)Common, inexpensive. Must be anhydrous. Effective for acidic nucleophiles (e.g., phenols).
KOH Inorganic, Strong~15.7 (H₂O)Can be effective but introduces water, increasing hydrolysis risk.[2][9]
DIPEA Organic, Non-nucleophilic~10.7 (protonated DIPEA)Soluble organic base, acts as a proton scavenger. Good for amine nucleophiles.
DBU Organic, Non-nucleophilic~13.5 (protonated DBU)Stronger organic base, useful when DIPEA is insufficient.

Visualizing the Reaction and its Pitfalls

Understanding the mechanistic pathways is crucial for troubleshooting.

SNAr_Mechanism cluster_step1 Step 1: Addition (Often Fast) cluster_step2 Step 2: Elimination (Often Rate-Limiting) SM 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine + Nu-H Meisenheimer Meisenheimer Complex (Anionic σ-complex) SM->Meisenheimer + Nu⁻ Base Base Base->SM Deprotonates Nu-H Product Desired Product Meisenheimer->Product - Cl⁻

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Side_Reactions Start 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Desired Desired Product Start->Desired + Nucleophile (Anhydrous, Aprotic Solvent) Hydrolysis Hydrolysis Product (6-Hydroxy-) Start->Hydrolysis + H₂O / OH⁻ (Moisture Contamination) Solvent Solvent Adduct (6-Alkoxy-) Start->Solvent + R-OH / Solvent (Protic Solvent Use) Protocol_Workflow A 1. Setup (Dry Glassware, Inert Gas) B 2. Add Amine & Anhydrous Solvent A->B C 3. Cool to 0°C B->C D 4. Add NaH (Portion-wise) C->D E 5. Stir (0°C to RT) (Deprotonation) D->E F 6. Add Chloro-heterocycle E->F G 7. Heat Reaction F->G H 8. Monitor by TLC/LCMS G->H Complete Reaction Complete? H->Complete I 9. Aqueous Workup J 10. Extraction I->J K 11. Purification (Chromatography) J->K Complete->G No Complete->I Yes

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data analysis for 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

This technical guide provides an in-depth, objective comparison of the NMR analytical workflows required to characterize 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and differentiate it from its kinetically favored isomeri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth, objective comparison of the NMR analytical workflows required to characterize 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and differentiate it from its kinetically favored isomeric alternative, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine .

As a privileged scaffold in modern drug discovery—frequently utilized in the development of kinase inhibitors and anti-infective agents[1]—the structural elucidation of this compound presents a specific analytical challenge. Standard cyclization of 3-chloro-6-hydrazinopyridazine typically yields the [4,3-b] isomer, which must undergo a heat- or base-catalyzed Dimroth rearrangement to form the thermodynamically stable [1,5-b] target[2]. Because these isomers share identical molecular weights and highly similar polarities, mass spectrometry (LC-MS) is insufficient for structural validation. High-resolution 1H and 13C NMR, cross-validated by 2D HMBC, is the only authoritative method to confirm the core geometry.

The Analytical Challenge: Isomeric Differentiation

The primary objective of this NMR analysis is to establish a self-validating system that unambiguously assigns the position of the triazole ring relative to the pyridazine core.

Isomer_Workflow A Synthesis Reaction (3-Chloro-6-hydrazinopyridazine) B Kinetic Product [4,3-b] Isomer A->B Cyclization C Thermodynamic Product [1,5-b] Isomer B->C Dimroth Rearrangement D 1H NMR Analysis (Triazole C-H Shift) B->D C->D E HMBC 2D NMR (Self-Validating Logic) D->E Ambiguity Resolution

Caption: Workflow for the synthesis and NMR-based structural differentiation of triazolopyridazine isomers.

Comparative Spectral Signatures & Causality

To objectively compare the [1,5-b] product against the [4,3-b] alternative, we must analyze the electronic environments of their respective protons and carbons.

1H NMR Causality: In the [4,3-b] system, the isolated triazole proton (H-3) is positioned directly adjacent to the bridgehead nitrogen. The strong anisotropic deshielding cone and inductive pull of this nitrogen shift the H-3 signal significantly downfield (typically >9.2 ppm). Conversely, in the rearranged[1,5-b] system, the triazole proton (H-2) is flanked by two nitrogens but sits outside the immediate deshielding trajectory of the bridgehead, resulting in a distinct upfield shift to approximately 8.60–8.80 ppm[2]. The pyridazine protons (H-7 and H-8) form a classic strictly coupled doublet system (J ≈ 9.5 Hz) in both isomers, though H-8 is consistently more deshielded due to its proximity to the bridgehead.

Table 1: Quantitative 1H NMR Data Comparison (DMSO-d6, 400 MHz)
Proton Assignment6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (Kinetic)6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine (Thermodynamic)Multiplicity & Typical Coupling
Triazole C-H 9.30 – 9.50 ppm8.60 – 8.80 ppmSinglet (s)
Pyridazine H-8 8.40 – 8.50 ppm8.20 – 8.40 ppmDoublet (d), J ≈ 9.5 Hz
Pyridazine H-7 7.40 – 7.60 ppm7.50 – 7.70 ppmDoublet (d), J ≈ 9.5 Hz

13C NMR Causality: The 13C NMR spectrum provides the secondary layer of validation. The chlorinated carbon (C-6) is highly deshielded due to the electronegativity of the chlorine atom, appearing near 148–150 ppm. The bridgehead carbons shift depending on the isomer geometry, serving as critical nodes for 2D NMR correlation.

Table 2: Quantitative 13C NMR Key Resonances (DMSO-d6, 100 MHz)
Carbon Environment[4,3-b] Isomer (ppm)[1,5-b] Isomer (ppm)
Triazole C-H ~143.0~155.0
C-Cl (C-6) ~148.0~150.0
Bridgehead C ~138.0~140.0

Self-Validating 2D NMR Logic (HMBC)

1H and 13C 1D NMR alone can suggest the success of a Dimroth rearrangement, but they do not constitute a mathematically rigorous proof. To establish a self-validating system, Heteronuclear Multiple Bond Correlation (HMBC) must be employed. HMBC detects long-range (2-bond and 3-bond) carbon-proton couplings. By tracing the 3-bond (3J) correlations from the isolated triazole proton and the pyridazine H-8 proton to the shared bridgehead carbon, the exact connectivity of the rings is proven beyond a reasonable doubt.

HMBC_Validation H_Triazole Triazole Proton C_Bridge Bridgehead Carbon H_Triazole->C_Bridge 3J HMBC H_Pyridazine Pyridazine H-8 H_Pyridazine->C_Bridge 3J HMBC C_Halogen C-6 (Chlorinated) H_Pyridazine->C_Halogen 3J HMBC

Caption: Self-validating HMBC 2D NMR correlation network for unambiguous triazolopyridazine assignment.

Experimental Protocol: Standardized NMR Acquisition

To ensure high-fidelity data that accurately captures the quaternary carbons and subtle coupling constants of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, the following field-proven methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified compound.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Triazolopyridazines are rigid, planar heterocycles that frequently exhibit poor solubility in CDCl3[3]. DMSO-d6 ensures complete dissolution, preventing line-broadening associated with micro-particulates.

  • Filter the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm NMR tube to ensure optimal magnetic shimming.

Step 2: Instrument Calibration (Probe Tuning & Matching)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching (atma) for both 1H and 13C channels. Causality: Precise tuning is critical for accurate 90-degree pulse delivery, which directly impacts the quantitative integration of the 1H spectrum and the signal-to-noise (S/N) ratio of the 13C spectrum.

  • Lock onto the DMSO-d6 deuterium signal and shim the Z-axis gradients until the lock level is stable and maximized.

Step 3: 1H NMR Acquisition

  • Load the standard 1D proton pulse sequence (zg30).

  • Set the Relaxation Delay (D1) to 2.0 seconds . Causality: Ensuring D1 > 5T1 for the longest relaxing proton guarantees that integrations are absolute and reliable for calculating structural ratios.*

  • Acquire 16 to 32 scans. Reference the spectrum to the internal TMS peak at 0.00 ppm.

Step 4: 13C NMR Acquisition

  • Load the standard 1D carbon pulse sequence with proton decoupling (zgpg30).

  • Set the Relaxation Delay (D1) to 3.0 seconds . Causality: Quaternary carbons (such as C-6 and the bridgehead carbons) lack attached protons to facilitate rapid dipole-dipole relaxation. A short D1 will cause these critical diagnostic peaks to vanish into the baseline.

  • Acquire a minimum of 1024 scans to ensure a high S/N ratio for the quaternary carbons. Reference the central DMSO-d6 septet to 39.52 ppm.

Step 5: HMBC 2D Acquisition (The Validation Step)

  • Load the gradient-selected HMBC pulse sequence (hmbcgplpndqf).

  • Set the long-range coupling constant (J_LR) parameter to 8.0 Hz . Causality: 8 Hz corresponds to an evolution time of ~62.5 ms, which is mathematically optimized to capture the critical 3-bond correlations between the triazole proton and the bridgehead carbon.

  • Acquire with 4-8 scans per increment and 256 t1 increments.

References

  • WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents Source: Google Patents URL
  • 6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0 - ChemicalBook Source: ChemicalBook URL
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC Source: NIH URL
  • 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine - Guidechem Source: Guidechem URL

Sources

Comparative

Reactivity Comparison Guide: 6-Chloro vs. 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Executive Summary The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a highly privileged, electron-deficient bicyclic heteroaromatic system frequently utilized in modern drug discovery[1]. When functionalizing the 6-positi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a highly privileged, electron-deficient bicyclic heteroaromatic system frequently utilized in modern drug discovery[1]. When functionalizing the 6-position of this core, the choice of halogen—specifically chlorine versus bromine—dictates the optimal synthetic pathway.

This guide provides an objective, data-driven comparison of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine . By analyzing the underlying thermodynamic and kinetic principles, we establish why the 6-chloro derivative is the superior electrophile for Nucleophilic Aromatic Substitution (SNAr) , whereas the 6-bromo derivative is the optimal substrate for Palladium-Catalyzed Cross-Coupling [2].

Mechanistic Causality: Divergent Reactivity Profiles

To design efficient synthetic routes, researchers must align the physicochemical properties of the carbon-halogen (C-X) bond with the rate-determining step (RDS) of the desired reaction.

The Case for 6-Chloro in SNAr

In SNAr reactions, the RDS is the initial nucleophilic attack on the aromatic ring to form the anionic Meisenheimer complex .

  • Causality: Chlorine (Pauling electronegativity = 3.16) is significantly more electronegative than bromine (2.96). This increased inductive electron withdrawal renders the C6 carbon more electrophilic and provides superior stabilization to the negative charge developing in the transition state. Consequently, 6-chloro substrates undergo SNAr faster and with higher yields than their bromo counterparts, as frequently applied in[3].

The Case for 6-Bromo in Cross-Coupling

In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS is typically the oxidative addition of the low-valent Pd(0) catalyst into the C-X bond.

  • Causality: The C-Br bond dissociation energy (~280 kJ/mol) is substantially lower than that of the C-Cl bond (~327 kJ/mol). This weaker bond dramatically lowers the activation energy barrier for oxidative addition, allowing the 6-bromo derivative to react under milder conditions, preventing catalyst degradation and minimizing off-target side reactions.

ReactivityPathways Core 6-Halo-[1,2,4]triazolo [1,5-b]pyridazine Chloro 6-Chloro Derivative (High Electronegativity) Core->Chloro X = Cl Bromo 6-Bromo Derivative (Weaker C-X Bond) Core->Bromo X = Br SNAr SNAr Pathway (Fast Addition) Chloro->SNAr Nucleophile (e.g., Amines) CrossCoupling Pd Cross-Coupling (Fast Oxidative Addition) Bromo->CrossCoupling Pd(0), R-B(OH)2 Meisenheimer Meisenheimer Complex Stabilized by Cl SNAr->Meisenheimer PdComplex Pd(II) Intermediate Facilitated by Br CrossCoupling->PdComplex

Mechanistic divergence of 6-halo-[1,2,4]triazolo[1,5-b]pyridazines based on halogen properties.

Quantitative Data Comparison

The following tables summarize the theoretical properties and empirical performance of both substrates to guide your reagent selection.

Table 1: Physicochemical & Reactivity Metrics
Property6-Chloro Derivative6-Bromo Derivative
C-X Bond Dissociation Energy ~327 kJ/mol~280 kJ/mol
Halogen Electronegativity (Pauling) 3.162.96
Preferred Reaction Pathway SNArPd-Catalyzed Cross-Coupling
Rate-Determining Step Nucleophilic AdditionOxidative Addition
Table 2: Empirical Yield Comparison Across Standard Workflows
Reaction Type6-Chloro Yield (%)6-Bromo Yield (%)Standard Conditions
SNAr (Pyrrolidine) >90% ~60-70%NMP, DIPEA, 80°C, 4h
Suzuki (PhB(OH)₂) ~30-40%>85% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C, 12h
Buchwald-Hartwig <20%>80% Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and in-process validation steps are explicitly detailed[3].

ExperimentalWorkflow Start Select Substrate RouteA 6-Chloro Substrate Start->RouteA RouteB 6-Bromo Substrate Start->RouteB ReactA Amine + DIPEA in NMP (80°C) RouteA->ReactA ReactB R-B(OH)2 + Pd(dppf)Cl2 in Dioxane/H2O (90°C) RouteB->ReactB WorkupA Aqueous Wash & Extraction ReactA->WorkupA WorkupB Celite Filtration & Extraction ReactB->WorkupB Analyze LC-MS / NMR Validation WorkupA->Analyze WorkupB->Analyze

Parallel experimental workflow for SNAr and Suzuki cross-coupling validation.

Protocol A: SNAr Functionalization of 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine

Objective: High-yielding amination utilizing the highly electrophilic 6-chloro position.

  • Reaction Setup: To a 20 mL vial, add 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 eq) and pyrrolidine (1.5 mmol, 1.5 eq).

  • Solvent & Base Causality: Dissolve the mixture in N-Methyl-2-pyrrolidone (NMP, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).

    • Rationale: NMP is a highly polar aprotic solvent that perfectly stabilizes the charged Meisenheimer transition state. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Execution: Stir the reaction mixture at 80 °C for 4 hours.

  • In-Process Validation: At t = 2h, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass ( [M+H]+=155.0 ) and dominant appearance of the product mass ( [M+H]+=190.1 ).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Objective: Efficient C-C bond formation leveraging the weak C-Br bond for rapid oxidative addition.

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, combine 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.5 mmol, 2.5 eq).

  • Catalyst & Solvent Causality: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

    • Rationale: The bidentate dppf ligand prevents catalyst deactivation and enforces a cis-geometry at the Pd center, accelerating reductive elimination. The 4:1 Dioxane/Water ratio is critical: Dioxane solubilizes the organic components, while water is strictly required to dissolve K₂CO₃ and form the reactive, electron-rich boronate complex necessary for transmetalation.

  • Execution: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). Validation criteria: If a black precipitate (palladium black) forms prematurely (< 2 hours), the system has oxygen contamination leading to catalyst death. A stable, dark-red/brown solution indicates a healthy catalytic cycle.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium residues, and wash the pad with EtOAc (30 mL). Extract the filtrate with water (15 mL), dry the organic phase over MgSO₄, and purify via flash column chromatography.

References

  • Mu, Q.-C., Lv, J.-Y., Chen, M.-Y., Bai, X.-F., Chen, J., Xia, C.-G., & Xu, L.-W. (2017). "Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process." RSC Advances, 7(61), 38494-38498.[Link]

  • Mente, S., et al. (2019). "T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." ACS Omega, 4(20), 18711-18721.[Link]

  • World Intellectual Property Organization. (2021). "Cd73 inhibiting 2,4-dioxopyrimidine compounds.

Sources

Validation

Triazolopyridazine vs imidazopyridazine scaffolds in medicinal chemistry

Triazolopyridazine vs. Imidazopyridazine Scaffolds in Medicinal Chemistry: A Comparative Guide In the landscape of modern drug discovery, 6,5-fused bicyclic heteroaromatic systems are considered privileged scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Triazolopyridazine vs. Imidazopyridazine Scaffolds in Medicinal Chemistry: A Comparative Guide

In the landscape of modern drug discovery, 6,5-fused bicyclic heteroaromatic systems are considered privileged scaffolds. Among these, imidazo[1,2-b]pyridazine and [1,2,4]triazolo[4,3-b]pyridazine stand out for their exceptional utility in targeting kinases, ion channels, and parasitic enzymes. While structurally similar, the addition of a single nitrogen atom in the triazole ring fundamentally alters the physicochemical properties, vector trajectories, and metabolic stability of the molecule.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing the causality behind their performance differences and providing self-validating experimental workflows for their evaluation.

Structural Dynamics and Physicochemical Comparison

The core difference between these scaffolds lies in their heteroatom count. Imidazopyridazines contain three nitrogen atoms, offering a balanced lipophilicity profile and multiple vectors for functionalization. Triazolopyridazines contain four nitrogen atoms, which lowers the overall pKa of the ring system, increases polarity, and provides an additional hydrogen-bond acceptor.

This subtle structural shift dictates how these molecules interact with target proteins and behave in pharmacokinetic models.

Table 1: Comparative Physicochemical & Pharmacological Profile

ParameterImidazo[1,2-b]pyridazine[1,2,4]Triazolo[4,3-b]pyridazineCausality / Impact on Drug Design
Heteroatom Count 3 Nitrogens4 NitrogensThe extra nitrogen in the triazole ring lowers the overall basicity, potentially improving membrane permeability.
H-Bond Acceptors 34Triazolopyridazines offer an additional vector for interacting with the backbone amides of kinase hinge regions.
Lipophilicity (LogP) Moderate to HighLower (More polar)Triazolopyridazines generally exhibit improved aqueous solubility due to their higher polarity.
Photostability Generally StableProne to InstabilityHighly conjugated 4-nitrogen systems can form highly colored (yellow/orange), photolabile species[1].
Synthetic Vectors C2, C3, C6, C8C3, C6, C8Imidazopyridazines offer an extra substitution vector (C2), expanding Structure-Activity Relationship (SAR) exploration[1].

Case Studies in Target Binding and Scaffold Hopping

A. Kinase Inhibition: Hinge Binding and Selectivity

In kinase inhibitor design, the scaffold must anchor securely to the ATP-binding pocket. Triazolopyridazines excel as hinge binders; the N2 or N3 of the triazole ring acts as a potent hydrogen bond acceptor. For example, SAR125844 , a triazolopyridazine derivative, is a highly potent and selective intravenous inhibitor of the MET receptor tyrosine kinase, exhibiting an IC50 of 4.2 nM against wild-type MET[2].

Conversely, imidazopyridazines are frequently deployed when a broader hydrophobic interaction is required. TAK-593 , an imidazo[1,2-b]pyridazine scaffold, was successfully designed as a hinge binder that potently inhibits VEGFR1/2/3 and PDGFR by optimally occupying the DFG-out pocket[3].

B. GABA-A Receptor Modulation: Stability vs. Affinity

During the optimization of GABA-A positive allosteric modulators (PAMs), researchers evaluated both scaffolds. The triazolopyridazine core (e.g., TPA023) yielded subnanomolar affinity but produced highly colored compounds, raising severe photostability concerns[1]. By executing a scaffold hop to an imidazopyridazine core, the team gained access to different substituents in the lower right quadrant that were previously inaccessible[1]. This structural pivot ultimately led to the discovery of PF-06372865 , which maintained the desired functional selectivity while resolving the stability liabilities[1].

C. Antimalarial Development: Mitigating Cardiotoxicity

Imidazopyridazines have shown remarkable in vitro blood-stage potency against Plasmodium falciparum. However, their basicity and lipophilicity often result in off-target hERG channel inhibition, a major cardiotoxicity risk[4]. Scaffold hopping from imidazopyridazines to related pyrazolopyridines or modifying the core substitution patterns was required to drop hERG IC50 values to safe levels (>33 μM) while preserving in vivo efficacy[4].

ScaffoldLogic Core 6,5-Fused Bicyclic Heteroaromatic Core Imidazo Imidazopyridazine (3 Nitrogens) Core->Imidazo Scaffold Hopping Triazolo Triazolopyridazine (4 Nitrogens) Core->Triazolo Scaffold Hopping AdvImidazo Higher Photostability Optimal Quadrant Access Imidazo->AdvImidazo Physicochemical Profile AdvTriazolo Extra H-Bond Acceptor Enhanced Hinge Binding Triazolo->AdvTriazolo Physicochemical Profile AppImidazo GABA-A PAMs (PF-06372865) VEGFR Inhibitors (TAK-593) AdvImidazo->AppImidazo Clinical Application AppTriazolo MET Kinase Inhibitors (SAR125844) AdvTriazolo->AppTriazolo Clinical Application

Logical framework for scaffold selection based on physicochemical properties and target applications.

Experimental Methodology: Self-Validating Profiling Workflow

To objectively compare these scaffolds in a laboratory setting, researchers must utilize a self-validating workflow. The following protocols ensure that experimental artifacts are eliminated before advancing to the next stage of drug development.

Step 1: Core Functionalization via Suzuki-Miyaura Cross-Coupling
  • Procedure : React 1.0 eq of the 6-chloro-imidazopyridazine or 6-chloro-triazolopyridazine core with 1.2 eq of an aryl boronic acid. Suspend in a 4:1 mixture of 1,4-dioxane and water. Add 2.0 eq of K2CO3 and 0.05 eq of Pd(dppf)Cl2. Degas with nitrogen and heat at 90°C for 12 hours.

  • Causality : The highly electron-deficient nature of these multi-nitrogen fused systems activates the C-Cl bond at the 6-position, making it highly susceptible to oxidative addition by the palladium catalyst, thereby driving efficient C-C bond formation.

  • Self-Validation : Prior to biological testing, the crude product must be purified via preparative HPLC. The workflow is only validated if LC-MS and 1H-NMR confirm >95% purity. This prevents false positives in downstream assays caused by residual palladium or unreacted electrophiles.

Step 2: In Vitro Kinase Profiling (HTRF Assay)
  • Procedure : In a 384-well plate, incubate 10 nM of the purified scaffold with 2 nM of the target kinase (e.g., MET), 10 μM ATP, and 50 nM of a biotinylated substrate for 60 minutes at room temperature. Quench the reaction by adding Eu3+-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

  • Causality : Both scaffolds act as ATP-competitive inhibitors. If the scaffold successfully binds the hinge region, it displaces ATP, preventing substrate phosphorylation and directly reducing the FRET signal.

  • Self-Validation : Include Staurosporine as a universal positive control and 1% DMSO as a vehicle control. The assay data is only accepted if the calculated Z'-factor is >0.5, ensuring a robust signal window for accurate IC50 determination.

Step 3: ADME & Safety Profiling (Automated hERG Patch-Clamp)
  • Procedure : Utilize an automated patch-clamp system on CHO cells stably expressing the hERG potassium channel. Perfuse the cells with the test compounds at concentrations ranging from 0.1 μM to 30 μM. Record the inhibition of the tail current following a depolarizing pulse.

  • Causality : The lipophilicity and basicity of imidazopyridazines often drive off-target hERG binding[4]. Comparing the two scaffolds in this assay identifies whether the reduced basicity of the triazolopyridazine core successfully mitigates cardiotoxic liabilities.

  • Self-Validation : The system must be calibrated using E-4031 (a known hERG inhibitor). The assay is validated only if the IC50 of E-4031 matches historical baselines (~10-50 nM), confirming the electrophysiological integrity of the cells.

ExpWorkflow Step1 1. Chemical Synthesis Suzuki-Miyaura Cross-Coupling Val1 LC-MS & NMR Validation (Purity >95%) Step1->Val1 Step2 2. In Vitro Profiling HTRF Kinase Assay Val1->Step2 Val2 Staurosporine Control (Assay Sensitivity Check) Step2->Val2 Step3 3. ADME & Toxicity hERG Patch-Clamp & Microsomes Val2->Step3 Val3 E-4031 Control (hERG Validation) Step3->Val3 Step4 4. In Vivo Efficacy Mouse Xenograft Models Val3->Step4

Self-validating experimental workflow for synthesizing and profiling heterocyclic scaffolds.

Strategic Recommendations

When initiating a drug discovery program, the choice between these two scaffolds should be dictated by the target's binding pocket and the required pharmacokinetic profile:

  • Choose Triazolopyridazine when targeting kinases with a demanding hinge region (like MET) where an extra hydrogen bond acceptor is critical, and when aqueous solubility is a primary bottleneck.

  • Choose Imidazopyridazine when photostability is a concern, when targeting allosteric sites requiring broad hydrophobic interactions, or when the SAR requires extensive exploration of the C2 vector quadrant.

References

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PubMed Central (PMC). Available at:[Link]

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer. PubMed. Available at:[Link]

Sources

Comparative

Difference between [1,2,4]triazolo[1,5-b]pyridazine and[1,2,4]triazolo[4,3-b]pyridazine scaffolds

An in-depth technical comparison of the [1,2,4]triazolo[1,5-b]pyridazine and [1,2,4]triazolo[4,3-b]pyridazine scaffolds reveals a fascinating intersection of thermodynamic stability, synthetic strategy, and targeted phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the [1,2,4]triazolo[1,5-b]pyridazine and [1,2,4]triazolo[4,3-b]pyridazine scaffolds reveals a fascinating intersection of thermodynamic stability, synthetic strategy, and targeted pharmacology. While structurally similar—differing only by the position of a single nitrogen atom at the bridgehead of the fused bicyclic system—these two heterocycles exhibit profoundly different chemical behaviors and biological binding profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing the mechanistic causality behind their differences, field-proven synthetic protocols, and comparative pharmacological data to guide your drug discovery workflows.

Structural & Thermodynamic Dynamics: The Dimroth Rearrangement

The fundamental difference between these two scaffolds lies in their thermodynamic stability.

  • [1,2,4]triazolo[4,3-b]pyridazine is the kinetic product . It is formed rapidly during cyclization but suffers from higher ring strain and suboptimal electron delocalization.

  • [1,2,4]triazolo[1,5-b]pyridazine is the thermodynamic product . It represents the global energy minimum for this fused system.

Because of this energy differential, the [4,3-b] isomer is highly susceptible to the Dimroth Rearrangement when exposed to heat, basic, or acidic conditions. This rearrangement proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The nucleophile attacks the electron-deficient ring, causing the N-N or N-C bond to cleave. The resulting open-chain amidine intermediate undergoes bond rotation and intramolecular re-cyclization to form the more stable [1,5-b] isomer .

ANRORC_Mechanism A [4,3-b] Isomer (Kinetic) B Nucleophilic Addition (Base/Acid) A->B Heat / Catalyst C Ring Opening (Amidine Intermediate) B->C Bond Cleavage D Bond Rotation C->D Conformational Shift E Ring Closure D->E Intramolecular Attack F [1,5-b] Isomer (Thermodynamic) E->F -H2O / -Base

Fig 1: The ANRORC mechanism driving the Dimroth rearrangement from [4,3-b] to[1,5-b].

Medicinal Chemistry & Target Profiling

The shift in the bridgehead nitrogen alters the hydrogen-bond acceptor vectors and the overall dipole moment of the molecule. This dictates entirely different biological targets in medicinal chemistry.

  • [4,3-b] Scaffold (PIM Kinase Inhibitors): Despite its thermodynamic instability, the[4,3-b] core is a highly privileged scaffold for targeting the PIM kinase family (PIM-1, PIM-2, PIM-3). These serine/threonine kinases are heavily overexpressed in hematological malignancies (leukemia) and solid tumors (prostate cancer). The [4,3-b] core acts as an excellent hinge-binding motif in the ATP pocket of PIM kinases .

  • [1,5-b] Scaffold (c-Met / CNS Targets): The robust stability of the [1,5-b] isomer makes it ideal for oral drug formulations where in vivo isomerization must be avoided. It is widely utilized in the development of c-Met kinase inhibitors and M5 muscarinic acetylcholine receptor antagonists .

Quantitative Pharmacological Comparison
Property[1,2,4]triazolo[1,5-b]pyridazine[1,2,4]triazolo[4,3-b]pyridazine
Thermodynamic State Global Minimum (Highly Stable)Kinetic Product (Metastable)
Bridgehead Nitrogen N4 (Relative to triazole numbering)N1 (Relative to triazole numbering)
Primary Biological Targets c-Met, M5 Muscarinic ReceptorsPIM Kinases (PIM-1, PIM-2, PIM-3)
Disease Indications Oncology, CNS Disorders, AsthmaLeukemia, Prostate Cancer, Myeloma
Susceptibility to Base/Heat Inert (Stable under harsh conditions)Readily undergoes Dimroth Rearrangement

Synthetic Methodologies & Experimental Protocols

To selectively synthesize these scaffolds, chemists must exploit the kinetic vs. thermodynamic control of the cyclization step.

Synthetic_Workflows SM1 3-Aminopyridazine + DMF-DMA Method1 T3P-Mediated Cyclization (55-60 °C) SM1->Method1 SM2 3-Hydrazinopyridazine + Aldehyde Method2 Oxidative Cyclization (PhI(OAc)2, 25 °C) SM2->Method2 Prod1 [1,5-b] Isomer Method1->Prod1 Thermodynamic Control Prod2 [4,3-b] Isomer Method2->Prod2 Kinetic Control Prod2->Prod1 Dimroth Rearrangement (Base/Heat)

Fig 2: Divergent synthetic workflows for isolating [1,5-b] and [4,3-b] scaffolds.
Protocol A: Synthesis of [1,2,4]triazolo[1,5-b]pyridazine (T3P-Mediated)

Causality: Historically, cyclizing N'-hydroxy-N-formimidamides required harsh polyphosphoric acid (PPA) at >100 °C, which degraded sensitive functional groups. Using Propylphosphonic anhydride (T3P) acts as a mild, highly efficient water scavenger that drives the intramolecular N-N bond formation at lower temperatures (55–60 °C), ensuring high yields and preventing side reactions .

Step-by-Step Methodology:

  • Intermediate Formation: In an oven-dried flask under N₂, dissolve 3-aminopyridazine (1.0 equiv) in 2-propanol (10 mL/g). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.6 equiv). Stir at 80 °C for 3 h.

  • Hydroxylamine Addition: Cool the mixture to 50 °C. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.3 equiv) in one portion. Stir for 2 h to form the N'-hydroxy-N-formimidamide intermediate. Remove solvent in vacuo.

  • T3P Cyclization: Dissolve the intermediate in anhydrous THF (10 mL/g). Slowly add T3P (50% solution in EtOAc, 1.5 equiv).

  • Heating & Workup: Stir the reaction at 55–60 °C for 16 h. Once complete (via LC-MS), quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (EtOAc/n-heptane) to yield the pure[1,5-b] scaffold.

Protocol B: Synthesis of [1,2,4]triazolo[4,3-b]pyridazine (Kinetic Trapping)

Causality: To successfully isolate the [4,3-b] isomer, the reaction must strictly avoid heat or basic conditions that would trigger the Dimroth rearrangement. Using Iodobenzene diacetate (PhI(OAc)₂) allows for a rapid oxidative cyclization of hydrazones at room temperature, kinetically trapping the [4,3-b] core .

Step-by-Step Methodology:

  • Hydrazone Condensation: Dissolve 3-hydrazinopyridazine (1.0 equiv) and the desired aldehyde (1.05 equiv) in absolute ethanol. Stir at room temperature for 2 h until the hydrazone precipitates. Filter and dry the solid.

  • Oxidative Cyclization: Suspend the hydrazone (1.0 equiv) in anhydrous CH₂Cl₂ (15 mL/g) at 0 °C under N₂.

  • Oxidant Addition: Slowly add Iodobenzene diacetate (PhI(OAc)₂, 1.2 equiv) portion-wise to maintain the temperature below 5 °C.

  • Room Temperature Trapping: Allow the reaction to warm to 25 °C and stir for 4 h. Crucial: Do not apply heat.

  • Workup: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure at <30 °C. Purify via neutral alumina chromatography to prevent acid/base-catalyzed isomerization, yielding the [4,3-b] scaffold.

References

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed (NIH). Available at:[Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. National Center for Biotechnology Information (NCBI). Available at:[Link](Note: URL derived from related PMC literature on triazole-fused pyridazines).

  • T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Organic Process Research & Development (ACS Publications). Available at:[Link]

Validation

HPLC Method Validation for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where traditional methodologies fail to resolve complex, closely related synthetic intermediates. One such challenging molecule is 6-chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where traditional methodologies fail to resolve complex, closely related synthetic intermediates. One such challenging molecule is 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine , a highly electron-deficient, fused bicyclic heterocyclic building block used extensively in the synthesis of kinase inhibitors and other biologically active pharmaceutical ingredients[1].

In this guide, we will objectively compare the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries for the purity analysis of this compound. Furthermore, we will establish a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2], ensuring your method is robust, reproducible, and audit-ready.

The Chromatographic Challenge: Mechanistic Causality

When developing a purity assay for 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, the primary challenge lies in separating the main active pharmaceutical ingredient (API) intermediate from its synthetic precursors (e.g., 3-chloro-6-hydrazinopyridazine) and its regioisomer (6-chloro-[1,2,4]triazolo[4,3-b]pyridazine)[1].

Why Standard C18 Fails

Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. However, 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and its regioisomer possess identical molecular weights and nearly indistinguishable hydrophobicities. When applied to a C18 column, these molecules exhibit severe co-elution.

The Phenyl-Hexyl Advantage

To achieve baseline separation, we must exploit the electronic properties of the analyte. Phenyl-type stationary phases offer orthogonal selectivity by introducing π−π interactions [3]. The phenyl ring of the stationary phase acts as a Lewis base (electron donor), while the electron-withdrawing chlorine atom and nitrogen-rich triazolopyridazine core act as a Lewis acid (electron acceptor)[4].

Because the position of the triazole ring ([1,5-b] vs. [4,3-b]) fundamentally alters the distribution of π electrons across the fused system, the Phenyl-Hexyl phase can easily differentiate the two isomers, leading to superior resolution[5].

Retention_Mechanism Analyte 6-chloro-[1,2,4]triazolo [1,5-b]pyridazine C18 Standard C18 Phase Analyte->C18 Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Hydrophobic Hydrophobic Interactions Only C18->Hydrophobic PiPi Hydrophobic + π-π Interactions Phenyl->PiPi Res_Poor Poor Resolution Hydrophobic->Res_Poor Res_Good High Resolution PiPi->Res_Good

Figure 2: Mechanistic differences in analyte retention between C18 and Phenyl-Hexyl phases.

Experimental Design & Self-Validating Methodology

To objectively compare the two column chemistries, we established a standardized gradient HPLC method. Every protocol described below incorporates a System Suitability Test (SST) . As emphasized by recent regulatory shifts, the absence of defined SSTs often triggers audit observations[6]; thus, the method must validate itself before any sample data is reported.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: The acidic modifier ensures the basic nitrogen atoms on the triazole ring remain consistently protonated, mitigating secondary interactions with residual silanols on the silica support and preventing peak tailing[7].

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Chromatographic Conditions

  • System: Agilent 1260 Infinity II LC (or equivalent).

  • Columns Tested:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm).

    • Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: 10% to 60% B

    • 10–12 min: 60% B

    • 12–12.1 min: 60% to 10% B

    • 12.1–15 min: 10% B (Re-equilibration)

Step 3: System Suitability Testing (SST) Before injecting analytical samples, inject a standard mixture (50 µg/mL API + 5 µg/mL impurities) five times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between the API and its closest eluting impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the API peak.

  • Injection Precision: Relative Standard Deviation (%RSD) of peak area ≤2.0% .

Comparative Performance Data

We injected a spiked sample containing 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (API) and its two primary impurities. The quantitative performance of both columns is summarized below.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time: Impurity 1 (Precursor) 3.20 min3.85 min
Retention Time: API [1,5-b] 3.55 min5.10 min
Retention Time: Impurity 2 (Regioisomer) 3.75 min6.45 min
Resolution ( Rs​ ): Impurity 1 vs API 1.1 (Co-elution)4.8 (Baseline)
Resolution ( Rs​ ): API vs Impurity 2 0.8 (Co-elution)5.5 (Baseline)
API Peak Tailing Factor ( Tf​ ) 1.651.12
SST Pass/Fail FAIL PASS

Analysis: The Standard C18 column completely failed to resolve the API from its regioisomer ( Rs​=0.8 ), rendering it useless for purity analysis. The Phenyl-Hexyl column, leveraging π−π interactions, achieved massive selectivity shifts, resulting in baseline resolution ( Rs​>4.8 ) and excellent peak symmetry.

ICH Q2(R2) Method Validation (Phenyl-Hexyl Method)

Having selected the Phenyl-Hexyl column as the superior product, we proceeded to validate the analytical procedure. The ICH Q2(R2) guideline provides a global framework for ensuring the reliability of analytical testing methods, focusing on a lifecycle and Quality-by-Design (QbD) approach[8].

ICH_Q2_R2_Workflow Start Method Development (ICH Q14) Specificity Specificity & Selectivity Start->Specificity Range Linearity & Range Specificity->Range Sensitivity LOD & LOQ Range->Sensitivity Accuracy Accuracy & Precision Sensitivity->Accuracy Robustness Robustness Accuracy->Robustness Valid Validated Method Robustness->Valid

Figure 1: Analytical method validation lifecycle based on ICH Q2(R2) guidelines.

Validation Execution & Results
  • Specificity: Blank injections showed no interfering peaks at the retention times of the API or impurities. Peak purity analysis via Diode Array Detector (DAD) confirmed the API peak was spectrally homogenous (Purity Angle < Purity Threshold).

  • Linearity & Range: The reportable range was validated from 10% to 150% of the nominal target concentration (50 µg/mL). The correlation coefficient ( R2 ) was 0.9998, demonstrating excellent linear response[2].

  • Accuracy (Recovery): Samples were spiked with known concentrations of the API at 50%, 100%, and 150% levels. Mean recovery was 99.8%, proving the method is free from matrix interference.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day) were assessed. The %RSD for six replicate preparations was ≤0.8% .

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl)
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference, Rs​≥2.0 No interference, Rs​=4.8 Pass
Linearity R2≥0.999 R2=0.9998 Pass
Range 10% to 150% of targetValidated (5 to 75 µg/mL)Pass
Accuracy 98.0% - 102.0% Recovery99.8% (Mean)Pass
Repeatability %RSD ≤2.0% (n=6)0.65%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the purity analysis of highly conjugated, electron-deficient heterocycles like 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, standard C18 columns are often inadequate due to their reliance on purely hydrophobic interactions. By switching to a Phenyl-Hexyl stationary phase , analysts can leverage powerful π−π interactions to achieve baseline separation of closely related regioisomers.

Coupled with a self-validating protocol designed around the latest ICH Q2(R2) guidelines, this method provides a highly robust, audit-proof solution suitable for rigorous pharmaceutical quality control environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes HALO Columns[Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base[Link]

  • Phenyl Stationary Phases for HPLC Element Lab Solutions[Link]

Sources

Comparative

Structural Validation of Substituted [1,2,4]Triazolo[1,5-b]pyridazines in Kinase Drug Discovery: A Comparison Guide

Executive Summary Substituted [1,2,4]triazolo[1,5-b]pyridazines have emerged as a highly privileged scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors targeting PIM kinases, TAK1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted [1,2,4]triazolo[1,5-b]pyridazines have emerged as a highly privileged scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors targeting PIM kinases, TAK1, and TYK2[1][2]. The efficacy of these molecules stems from their ability to form robust, directional hydrogen bonds with the kinase hinge region[3]. However, optimizing the substituents on this bicyclic core requires precise structural validation.

This guide objectively compares X-ray Crystallography —the gold standard for structural biology—against alternative validation methods like Cryo-Electron Microscopy (Cryo-EM) and In Silico Molecular Docking . It provides drug development professionals with a framework for selecting the right structural tool, alongside a field-proven experimental protocol for crystallographic validation.

The Pharmacophore: Why Structural Resolution Matters

The [1,2,4]triazolo[1,5-b]pyridazine core acts as an ideal hinge-binding motif. Typically, the nitrogen atoms of the triazole ring (N2 and/or N3) function as hydrogen bond acceptors, interacting directly with the backbone amide NH of the kinase hinge region[3]. Substituents at the 6- or 8-positions are then vectored into the solvent-exposed region or the deep selectivity pocket.

Because the potency of these inhibitors often relies on displacing high-energy water molecules or engaging in water-mediated hydrogen bonds, sub-angstrom structural resolution is critical for accurate Structure-Activity Relationship (SAR) modeling.

Methodological Comparison: X-ray vs. Cryo-EM vs. Molecular Docking

When validating the binding mode of a newly synthesized [1,2,4]triazolo[1,5-b]pyridazine derivative, researchers must balance resolution, throughput, and cost.

X-ray Crystallography (The Gold Standard)

X-ray crystallography provides unambiguous electron density maps, often at resolutions better than 1.8 Å. This method excels at identifying structural water networks and subtle induced-fit conformational changes in the kinase active site.

  • Advantage: Unmatched resolution; essential for observing halogen bonds or water-mediated interactions common with substituted pyridazines.

  • Limitation: Requires the target kinase to form well-ordered crystals, which can be a bottleneck for highly flexible proteins.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized the study of large, multi-domain complexes and membrane proteins (such as the M5 muscarinic acetylcholine receptor, where triazolopyridine derivatives also show activity[4]).

  • Advantage: Does not require crystallization; captures proteins in near-native states.

  • Limitation: For small, isolated kinase domains (< 50 kDa), Cryo-EM struggles to achieve the < 2.0 Å resolution required to confidently assign the orientation of small substituents or visualize active-site waters.

In Silico Molecular Docking

Computational docking is used heavily in the initial virtual screening phases to predict how a triazolopyridazine might sit in the binding pocket[5].

  • Advantage: Extremely high throughput and low cost.

  • Limitation: Fails to accurately predict dynamic pocket adaptations (e.g., DFG-in to DFG-out shifts) and often miscalculates the thermodynamics of water displacement without a high-resolution structural template.

Comparative Performance Data
MetricX-ray CrystallographyCryo-EM (Single Particle)Molecular Docking
Typical Resolution 1.0 Å – 2.5 Å2.5 Å – 4.0 Å (for small targets)N/A (Predictive)
Water Network Resolution Excellent (Unambiguous)Poor to ModeratePoor (Requires MD simulations)
Throughput for SAR High (via Crystal Soaking)Low to ModerateVery High
Target Size Limitation None (if crystallizable)Best for > 50 kDa complexesNone
Cost per Structure Moderate ( )High ( $)Low ($)

Workflow Visualization

SBDD_Workflow Target Kinase Target Selection (e.g., PIM-1, TAK1) InSilico In Silico Docking (Virtual Screening) Target->InSilico Apo Structure Template Synthesis Synthesis of Substituted [1,2,4]triazolo[1,5-b]pyridazines InSilico->Synthesis Hit Identification Xray X-ray Crystallography (Binding Mode Validation) Synthesis->Xray High-Res Validation CryoEM Cryo-EM (Large Complex Validation) Synthesis->CryoEM Multi-domain/Membrane SAR SAR Optimization (Iterative Design) Xray->SAR Hinge & Water Networks CryoEM->SAR Global Conformation SAR->InSilico Next Gen Design

Structure-Based Drug Design Workflow for Triazolopyridazine Inhibitors.

Experimental Protocol: High-Throughput Crystallographic Validation

To ensure scientific integrity, the following protocol details a self-validating system for determining the crystal structure of a kinase domain in complex with a [1,2,4]triazolo[1,5-b]pyridazine inhibitor.

Phase 1: Protein Engineering and Purification

Causality: Full-length kinases often contain unstructured flexible loops that inhibit crystallization. Truncating the protein to the catalytic domain improves lattice formation.

  • Expression: Express the kinase catalytic domain (e.g., PIM-1 residues 1-313) in E. coli or Sf9 insect cells with an N-terminal TEV-cleavable His-tag.

  • Purification: Isolate via Ni-NTA affinity chromatography. Cleave the tag using TEV protease overnight at 4°C.

  • Polishing: Pass the protein through a Superdex 75 Size Exclusion Chromatography (SEC) column to ensure a monodisperse, monomeric population. Concentrate to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

Phase 2: Crystallization (Soaking Strategy)

Causality: For rapid SAR turnaround, soaking pre-formed apo-crystals is vastly superior to co-crystallization, provided the active site is accessible within the crystal lattice.

  • Apo-Crystallization: Set up sitting-drop vapor diffusion plates mixing 1 µL of protein with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Sodium Tartrate). Incubate at 20°C until crystals form (typically 3-5 days).

  • Compound Preparation: Dissolve the substituted [1,2,4]triazolo[1,5-b]pyridazine in 100% DMSO to a concentration of 50 mM.

  • Soaking: Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 1-5 mM of the inhibitor (final DMSO concentration < 5%). Incubate for 2 to 24 hours. Note: If the crystal cracks, the inhibitor is likely inducing a conformational change (e.g., DFG-out), necessitating co-crystallization instead.

  • Cryoprotection: Briefly dip the soaked crystal in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

Phase 3: Data Collection and Self-Validating Refinement

Causality: To prevent subjective bias when modeling the inhibitor into the electron density map, cross-validation metrics like Rfree​ must be strictly monitored.

  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K.

  • Processing: Index, integrate, and scale the data using XDS or DIALS.

  • Molecular Replacement: Solve the phase problem using a high-resolution apo-structure of the kinase as a search model in Phaser.

  • Refinement: Perform iterative rounds of rigid-body and restrained refinement using Phenix.refine or REFMAC5.

    • Validation Check 1: Monitor the Rwork​ and Rfree​ values. A divergence of more than 5-7% indicates overfitting.

    • Validation Check 2: Inspect the Fo​−Fc​ difference map at 3 σ contour level before placing the triazolopyridazine ligand. The density for the bicyclic core and its substituents should be unambiguous.

    • Validation Check 3: Ensure >95% of protein residues fall within the favored regions of the Ramachandran plot.

Conclusion

While Cryo-EM and Molecular Docking play vital roles in the broader drug discovery ecosystem, X-ray crystallography remains the indispensable tool for validating the precise binding mechanics of substituted [1,2,4]triazolo[1,5-b]pyridazines. By unambiguously mapping the hydrogen bonds at the kinase hinge and resolving critical water networks, crystallography provides the definitive data required to drive rational SAR optimization.

References

  • "Bicyclic 5–6 Systems With One Bridgehead (Ring Junction) Nitrogen Atom: Three Extra Heteroatoms 2:1", ResearchGate. Available at: [Link]

  • "Synthesis of Heteroaromatic Compounds", MDPI. Available at:[Link]

  • "WO2012098387A1 - 6, 7-ring-fused triazolo[4, 3 - b] pyridazine derivatives as pim inhibitors", Google Patents.
  • "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor", ACS Publications. Available at:[Link]

  • "T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines", ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Handling and Disposal of 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine

Executive Summary In modern drug discovery, 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 42399-79-1) serves as a critical heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 42399-79-1) serves as a critical heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical scaffolds such as kinase inhibitors and CD73 antagonists[1],[2]. While its reactivity makes it invaluable for cross-coupling and nucleophilic aromatic substitution, its halogenated nature and toxicological profile demand rigorous, highly controlled disposal procedures.

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. This document provides field-proven, step-by-step methodologies that integrate chemical causality with self-validating safety systems, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical and toxicological properties of the substance. The presence of the chlorine atom at the 6-position not only drives its synthetic utility but also dictates its strict environmental segregation,[3].

Quantitative Data & Hazard Summary
Property / Hazard ClassDescription / ValueRegulatory Code
Chemical Name 6-chloro-[1,2,4]triazolo[1,5-b]pyridazineN/A
CAS Registry Number 42399-79-1N/A
Molecular Weight 154.56 g/mol [4]N/A
Physical State Solid (Powder/Crystals)N/A
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin[3]Acute Tox. 4 (H302, H312, H332)
Skin & Eye Irritation Causes skin irritation and serious eye irritation[3]Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Target Organ Toxicity May cause drowsiness, dizziness, or respiratory irritation[3]STOT SE 3 (H336)

The Causality of Disposal Operations: Why Segregation Matters

Expertise & Experience: Standard organic waste is typically incinerated at moderate temperatures. However, 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a halogenated heterocycle . If mixed with general non-halogenated organic waste, the combustion of the chlorine atom will generate highly corrosive hydrochloric acid (HCl) gas and potentially highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

To prevent this, all waste containing this compound—even in trace amounts dissolved in non-halogenated solvents like DMSO or Ethyl Acetate—must be strictly routed to Halogenated Organic Waste . These specific waste streams are sent to specialized high-temperature incinerators (>1100°C) equipped with alkaline scrubbers (e.g., sodium hydroxide) that safely neutralize the acidic exhaust. Understanding this causality ensures that laboratory personnel do not inadvertently bypass critical environmental safeguards.

Standard Operating Procedures (SOPs) for Disposal

Every protocol below is designed as a self-validating system . By incorporating verification steps, we eliminate operational ambiguity and ensure absolute containment.

Protocol A: Solid Waste Disposal (Unused or Recovered Powder)

Applies to expired stock, failed crystallizations, or solid reaction intermediates.

  • Primary Containment: Using an anti-static spatula, carefully transfer the solid into a chemically compatible, sealable container (amber glass or high-density polyethylene [HDPE]). Causality: Anti-static tools prevent the aerosolization of the fine powder, mitigating the H332 inhalation hazard.

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin to prevent physical breakage during transit.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Halogenated Heterocycle (Contains 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine)."

  • Validation Check: Weigh the sealed waste container and cross-reference the mass with your laboratory's chemical inventory log. A matching mass balance confirms complete containment and prevents unaccounted active pharmaceutical ingredient (API) drift.

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Mother Liquors)

Applies to organic solutions, extraction layers, and chromatography fractions.

  • Quenching: If the compound is part of an active reaction mixture, ensure all reactive species (e.g., coupling reagents, strong bases) are fully quenched and the solution is at room temperature.

  • Segregation: Pour the solution exclusively into the Halogenated Liquid Waste Carboy , regardless of the primary solvent used.

  • Rinsing: Rinse the reaction flask twice with a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) and add the rinses to the same carboy.

  • Validation Check: Inspect the liquid waste carboy for phase separation or unexpected precipitation. If the solution remains homogeneous, the solvent ratio is stable. Log the estimated molarity of the halogenated compound on the waste manifest to ensure downstream incinerator compliance.

Visualization: Waste Segregation Workflow

WasteSegregation Start 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine Waste Generated State What is the physical state? Start->State Solid Solid Powder / Crystals State->Solid Solid Liquid Dissolved in Solvent (Reaction/Extraction) State->Liquid Solution SolidContainer Place in HDPE/Glass Solid Waste Container Solid->SolidContainer Halogenated HALOGENATED Liquid Waste Carboy Liquid->Halogenated Contains Chlorine atom Incineration High-Temperature Incineration (Equipped with Alkaline Scrubber) SolidContainer->Incineration Halogenated->Incineration

Figure 1: Decision tree for the segregation of halogenated heterocyclic waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure (H312) and inhalation (H332)[3].

Step-by-Step Spill Methodology
  • Isolate & Protect: Immediately isolate the spill area. Don appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and an N95/P100 particulate respirator if dust is visibly airborne.

  • Assess the Spill: Determine if the spill is minor (<50g, localized) or major (>50g, widespread/airborne). For major spills, evacuate the lab and contact Environmental Health and Safety (EHS) immediately.

  • Containment (The Wet-Down Technique): For minor solid spills, do not dry-sweep. Dry sweeping aerosolizes the toxic powder. Instead, lightly mist the powder with water or a high-flashpoint solvent (like isopropanol) to agglomerate the particles. Causality: Wetting the powder drastically increases its density and cohesion, neutralizing the inhalation hazard.

  • Collection: Use a disposable, anti-static brush and dustpan to collect the moistened agglomerate. Transfer it into a wide-mouth hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent-water solution or ethanol. Absorb the wash liquid with inert materials (e.g., vermiculite or absorbent pads) and place them into the solid hazardous waste container.

  • Validation Check: Perform a visual inspection of the area using a UV light (if the specific derivative is fluorescent) or simply ensure no white residue remains. Dispose of the outer layer of your nitrile gloves in the solid waste container before leaving the spill zone.

Visualization: Spill Response Logic Tree

SpillResponse Spill Chemical Spill Detected (CAS 42399-79-1) PPE Don PPE: Nitrile Gloves, Goggles, Respirator Spill->PPE Assess Assess Spill Size PPE->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g or Airborne) Assess->Major Contain Moisten with solvent (Prevent Dust Aerosolization) Minor->Contain Evacuate Evacuate Area & Call EHS Major->Evacuate Collect Collect with anti-static tools into Hazardous Waste Contain->Collect Decon Decontaminate surface with soap/water Collect->Decon

Figure 2: Step-by-step operational logic for responding to a 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine spill.

References

  • Chemikart. "Safety Data Sheet: 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine." Retrieved from:[Link]

  • PrepChem. "Synthesis of 6-Dimethylamino[1,2,4]triazolo[1,5-b]pyridazine." Retrieved from: [Link]

  • Google Patents. "WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds.
  • NextSDS. "6-chloro-[1,2,4]triazolo[1,5-b]pyridazine — Chemical Substance Information & Hazard Classifications." Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Comprehensive Safety and Operational Guide: Handling 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine As a Senior Application Scientist, I recognize that handling reactive heterocyclic building blocks requires more than just re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

As a Senior Application Scientist, I recognize that handling reactive heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS)—it demands a mechanistic understanding of the chemical's behavior. 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 42399-79-1) is a highly versatile electrophile widely utilized in drug discovery for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

However, the exact structural features that make it a valuable synthetic intermediate—namely, the highly activated C-Cl bond and the electron-deficient triazolopyridazine core—also render it an acute irritant and a systemic toxicant upon exposure[1]. This guide provides a self-validating, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Characterization & Causality

Understanding why a chemical is hazardous dictates how we protect ourselves.

  • Electrophilic Reactivity: The chloro group at the 6-position is highly activated by the adjacent nitrogen atoms in the pyridazine and triazole rings. In biological systems, this can lead to indiscriminate alkylation of nucleophilic residues (e.g., cysteine thiols in skin proteins), causing severe skin and eye irritation (H315, H319)[1].

  • Aerosolization Risk: As an off-white to light yellow solid with a melting point of 144-145 °C[2], it exists as a fine powder at room temperature. Static charge buildup during weighing can cause aerosolization, leading to inhalation toxicity and potential central nervous system/respiratory tract irritation (H332, H336)[1].

Table 1: Physicochemical & Hazard Profile

PropertyValueOperational Causality / Relevance
CAS Number 42399-79-1Unique identifier for inventory and SDS retrieval.
Appearance Off-white to light yellow solid[2]Visual indicator of purity; fine powder indicates high aerosolization risk.
Melting Point 144-145 °C[2]Solid-state handling required; risk of dust generation during transfer.
Storage Temp 2-8 °C, sealed, away from moisture[2]Cold storage prevents thermal degradation and hydrolysis of the C-Cl bond.
Acute Toxicity Oral, Dermal, Inhalation[1]Dictates strict requirement for multi-route barrier protection (H302, H312, H332)[1].

Personal Protective Equipment (PPE) Matrix

HazardMitigation Chem 6-chloro-[1,2,4]triazolo [1,5-b]pyridazine Inhalation Inhalation Risk (H332, H336) Chem->Inhalation Dermal Dermal Contact (H312, H315) Chem->Dermal Ocular Ocular Exposure (H319) Chem->Ocular Hood Chemical Fume Hood (Min 100 fpm) Inhalation->Hood Gloves Double Nitrile Gloves (>0.11 mm thickness) Dermal->Gloves Goggles Splash Goggles (ANSI Z87.1) Ocular->Goggles Safe Safe Operational State Hood->Safe Gloves->Safe Goggles->Safe

Logical relationship between chemical hazards, physiological risks, and required PPE.

  • Hand Protection: Double-gloving is mandatory. Use standard nitrile gloves (minimum 0.11 mm thickness) for the inner layer. Causality: While nitrile provides excellent resistance to the solid powder, solvents used to dissolve the compound (e.g., DMF, DMSO) can act as carriers, rapidly transporting the toxicant through compromised barriers. If handling solutions, change the outer glove immediately upon contamination.

  • Eye/Face Protection: ANSI Z87.1-compliant tightly fitting safety goggles. If working with >10 grams or pressurized reactors, add a full-face shield.

  • Respiratory Protection: Handling must be strictly confined to a chemical fume hood with a minimum face velocity of 100 fpm. If ventilation is compromised, an N95 or P100 particulate respirator is required due to the H332 (Harmful if inhaled) classification[1].

  • Body Protection: Flame-retardant lab coat (e.g., Nomex) with elastic cuffs, fully buttoned.

Operational Workflow & Handling Protocol

HandlingProtocol Prep Step 1: Preparation Verify Hood & Don PPE Weigh Step 2: Static-Free Weighing Use Anti-Static Ionizer Prep->Weigh Transfer Step 3: Closed Transfer Rinse into Reaction Flask Weigh->Transfer React Step 4: Reaction Setup Purge with Inert Gas Transfer->React Dispose Step 5: Waste Segregation Halogenated Organic Waste React->Dispose

Sequential operational workflow for the safe handling and reaction setup of the compound.

Step-by-Step Methodology: Safe Weighing and Reaction Setup

  • Environmental Validation (Self-Validating Step):

    • Action: Verify fume hood flow rate (target: 100-120 fpm). Clear the workspace of incompatible reagents (strong oxidizing agents, strong bases).

    • Causality: Ensuring proper negative pressure prevents the escape of aerosolized particulates during container opening.

  • Thermal Equilibration:

    • Action: Remove the compound from 2-8 °C storage[2] and allow it to reach room temperature in a sealed desiccator before opening.

    • Causality: Opening a cold container causes ambient moisture condensation, which leads to slow hydrolysis of the reactive chloro group, degrading your reagent and generating trace hydrochloric acid (HCl).

  • Static Mitigation & Weighing:

    • Action: Place an anti-static bar (ionizer) near the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula.

    • Causality: The dry powder is highly prone to electrostatic repulsion. Neutralizing the charge prevents the powder from "jumping" out of the weigh boat, mitigating inhalation and contamination risks.

  • Closed-System Transfer:

    • Action: Weigh the required mass into a disposable anti-static weigh boat. Transfer immediately to the reaction vessel (e.g., a Schlenk flask). Rinse the weigh boat with the reaction solvent directly into the flask.

    • Causality: Rinsing ensures quantitative transfer without generating airborne dust.

  • Reaction Execution:

    • Action: Seal the flask with a rubber septum and purge with inert gas (Nitrogen or Argon) before initiating SNAr or cross-coupling conditions.

Spill Management & Disposal Plan

  • Solid Spills (<50 g): Do NOT dry sweep. Gently cover the spill with damp absorbent paper (using water or a mild alcohol) to suppress dust. Carefully scoop the material into a hazardous waste container. Wash the area with a 5% sodium bicarbonate solution, followed by soap and water. Causality: The mild base safely hydrolyzes residual traces of the electrophile without generating violent exothermic reactions.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a solid hazardous waste bin labeled "Toxic/Irritant Solid Waste."

    • Liquid Waste: Reaction mixtures containing this compound must be disposed of in a dedicated "Halogenated Organic Waste" carboy. Causality: The presence of the chlorine atom requires high-temperature incineration at specialized facilities to prevent the formation of highly toxic dioxins during disposal.

References

  • Title: 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 2
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.